molecular formula C56H111NO28 B7909472 Boc-NH-PEG24-CH2CH2COOH

Boc-NH-PEG24-CH2CH2COOH

Cat. No.: B7909472
M. Wt: 1246.5 g/mol
InChI Key: WSUNTMDDHZDAJD-UHFFFAOYSA-N
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Description

Boc-NH-PEG24-CH2CH2COOH is a useful research compound. Its molecular formula is C56H111NO28 and its molecular weight is 1246.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H111NO28/c1-56(2,3)85-55(60)57-5-7-62-9-11-64-13-15-66-17-19-68-21-23-70-25-27-72-29-31-74-33-35-76-37-39-78-41-43-80-45-47-82-49-51-84-53-52-83-50-48-81-46-44-79-42-40-77-38-36-75-34-32-73-30-28-71-26-24-69-22-20-67-18-16-65-14-12-63-10-8-61-6-4-54(58)59/h4-53H2,1-3H3,(H,57,60)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUNTMDDHZDAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H111NO28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1246.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of Boc-NH-PEG24-CH2CH2COOH, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's characteristics, experimental protocols for its use, and visualizations of relevant workflows.

Core Chemical Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a Boc-protected amine at one terminus and a carboxylic acid at the other. The 24-unit PEG chain imparts desirable physicochemical properties such as increased water solubility and biocompatibility to the conjugates it forms.

General Information
PropertyValueSource
Chemical Name 2,2-Dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77-pentacosaoxa-5-azaoctacontan-80-oic acid[1]
Synonyms Boc-NH-PEG24-propionic acid, Boc-peg24-acid
Molecular Formula C₅₆H₁₁₁NO₂₈[1][2][3]
Molecular Weight 1246.47 g/mol [1][2][3]
CAS Numbers 187848-68-6, 2839118-68-0[1][4][5]
Appearance White to off-white solid[1]
Purity ≥95% (typically ≥96.0% by NMR)[1][3]
Physicochemical Characteristics
PropertyDescriptionSource
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane. The presence of the long PEG chain enhances aqueous solubility compared to shorter-chain linkers. For similar, shorter PEG linkers, solubility in DMSO is reported to be high (e.g., ≥100 mg/mL for a PEG2 variant).[6]
Stability & Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped at ambient temperature or with blue ice.[2]
Reactivity The terminal carboxylic acid can be activated (e.g., with EDC, HATU) to react with primary and secondary amines, forming stable amide bonds. The Boc-protected amine is stable under basic and nucleophilic conditions but can be deprotected under acidic conditions (e.g., TFA, HCl) to yield a free primary amine.[7][8]

Applications in Bioconjugation and Drug Development

The primary application of this compound is as a linker in the construction of larger biomolecules. Its heterobifunctional nature allows for the sequential conjugation of two different entities.

PROTAC Synthesis

This linker is extensively used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in the PROTAC serves to connect the target-binding ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[2][9]

Experimental Protocols

General Amide Coupling Reaction

This protocol describes a general method for coupling the carboxylic acid terminus of this compound to a primary amine-containing molecule (Molecule-NH₂).

Materials:

  • This compound

  • Molecule-NH₂ (e.g., an E3 ligase ligand)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) and Molecule-NH₂ (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the desired conjugate.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can then be used in a subsequent coupling reaction.

Visualizations

General PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome Proteasome Ub_POI->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Results in

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker This compound Coupling1 Amide Coupling (e.g., HATU) Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Coupling1 Intermediate Boc-Linker-E3_Ligand Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Amine_Intermediate H2N-Linker-E3_Ligand Deprotection->Amine_Intermediate Coupling2 Amide Coupling (e.g., HATU) Amine_Intermediate->Coupling2 POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Coupling2 Final_PROTAC Final PROTAC (POI-Linker-E3_Ligand) Coupling2->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification Cell_Culture Cell Culture (Target protein expressing cells) Treatment PROTAC Treatment (Dose-response) Purification->Treatment Synthesized PROTAC Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Quantification Quantification of Protein Degradation (DC50) Western_Blot->Quantification

References

In-Depth Technical Guide: Boc-NH-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-NH-PEG24-CH2CH2COOH, a heterobifunctional PROTAC linker. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology, with a focus on applications in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a polyethylene glycol (PEG)-based linker molecule. The structure incorporates a Boc-protected amine group and a terminal carboxylic acid, providing orthogonal reactivity for conjugation to different molecular entities. The PEG24 chain offers desirable solubility and pharmacokinetic properties.

PropertyValueReference
Molecular Weight 1246.47[1][2][3][4]
Molecular Formula C56H111NO28[2][3]
CAS Number 187848-68-6[2][3]

Application in PROTAC Synthesis: An Exemplary Experimental Protocol

This compound is a key building block in the synthesis of PROTACs. The following protocol is a representative example of how this linker can be used to conjugate an E3 ligase ligand and a target protein ligand.

Objective: To synthesize a PROTAC by sequentially coupling an E3 ligase ligand (e.g., containing a free amine) and a target protein binder (e.g., containing a free hydroxyl or amine group) to the this compound linker.

Methodology:

  • Activation of the Carboxylic Acid Group:

    • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid group, forming an active ester.

  • Coupling to the E3 Ligase Ligand:

    • In a separate flask, dissolve the E3 ligase ligand (containing a free amine) (1 equivalent) in anhydrous DMF.

    • Add the activated linker solution dropwise to the E3 ligase ligand solution.

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purification of the Intermediate:

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

    • Purify the resulting Boc-protected intermediate using flash column chromatography or preparative HPLC to isolate the desired product.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM).

    • Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group, exposing the terminal amine.

    • Evaporate the solvent and TFA to yield the deprotected amine intermediate.

  • Coupling to the Target Protein Ligand:

    • The newly formed amine can then be coupled to a target protein ligand that has been appropriately activated (e.g., as an NHS ester or by another suitable conjugation chemistry).

PROTAC Mechanism of Action

The linker, such as this compound, plays a crucial role in the function of a PROTAC by tethering the target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of a PROTAC, inducing target protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a heterobifunctional linker like this compound follows a structured workflow to ensure high purity and yield of the final compound.

Synthesis_Workflow start Start activate_linker Activate Carboxylic Acid on Linker start->activate_linker couple_ligand1 Couple to E3 Ligase Ligand activate_linker->couple_ligand1 purify1 Purify Intermediate 1 couple_ligand1->purify1 deprotect Boc Deprotection purify1->deprotect couple_ligand2 Couple to Target Protein Ligand deprotect->couple_ligand2 purify2 Final Purification couple_ligand2->purify2 end Final PROTAC purify2->end

Caption: A typical workflow for synthesizing a PROTAC molecule.

References

An In-Depth Technical Guide to Boc-NH-PEG24-CH2CH2COOH: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and application of Boc-NH-PEG24-CH2CH2COOH, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's chemical properties, provides an adaptable synthesis protocol, and illustrates its role in targeted protein degradation.

Structure and Physicochemical Properties

This compound is a chemical compound featuring a tert-butoxycarbonyl (Boc) protected amine, a 24-unit polyethylene glycol (PEG) chain, and a terminal propionic acid. This structure provides a versatile scaffold for the synthesis of PROTACs, molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

The Boc group serves as a protecting group for the terminal amine, allowing for selective reactions at the carboxylic acid end.[3] The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4] The terminal propionic acid provides a reactive handle for conjugation to a ligand that binds to the target protein.

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅₆H₁₁₁NO₂₈[1]
Molecular Weight 1246.47 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥95%
Solubility Soluble in DMSO
Storage Temperature -20°C[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Experimental Protocol: Synthesis of a Boc-Protected Amino-PEG-Carboxylate[5]

Materials:

  • Amino-PEG-carboxylate (e.g., H₂N-PEG-COOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Centrifuge

  • Desiccator

Procedure:

  • Dissolve the amino-PEG-carboxylate derivative in dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction for 3 hours at room temperature.

  • Monitor the reaction for the disappearance of the free primary amine using a suitable method (e.g., Kaiser test). A negative test indicates the completion of the reaction.

  • Concentrate the reaction mixture to approximately half its original volume.

  • Add diethyl ether to precipitate the product.

  • Isolate the precipitate by centrifugation.

  • Wash the product with diethyl ether and repeat the centrifugation.

  • Dry the resulting white solid in a desiccator to yield the Boc-NH-protected PEG carboxylate.

Application in PROTAC Synthesis and Targeted Protein Degradation

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] The synthesis of a PROTAC using this linker typically involves the deprotection of the Boc group to reveal the free amine, which is then coupled to an E3 ligase ligand. The carboxylic acid end of the linker is coupled to the target protein ligand.

The general workflow for synthesizing a PROTAC and its mechanism of action in inducing targeted protein degradation is illustrated in the following diagrams.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_Linker This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Linker->Deprotection Amine_Linker H2N-PEG24-CH2CH2COOH Deprotection->Amine_Linker Coupling1 Amide Coupling Amine_Linker->Coupling1 E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling1 Intermediate E3 Ligand-Linker Coupling1->Intermediate Coupling2 Amide Coupling Intermediate->Coupling2 Target_Ligand Target Protein Ligand Target_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule.

The synthesized PROTAC then utilizes the cell's ubiquitin-proteasome system to degrade the target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Signaling_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The ubiquitin-proteasome pathway for protein degradation.

The length and composition of the PEG linker, such as in this compound, are critical for the stability and efficacy of the ternary complex, ultimately influencing the efficiency of target protein degradation.[5] The 24-unit PEG chain provides significant flexibility, which can be advantageous for the formation of a productive ternary complex.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug discovery, particularly for the development of PROTACs. Its well-defined structure, with a protected amine, a long PEG spacer, and a reactive carboxylic acid, allows for the systematic and efficient synthesis of these novel therapeutic agents. Understanding the synthesis and application of this linker is crucial for advancing the field of targeted protein degradation and developing new treatments for a wide range of diseases.

References

A Technical Guide to Boc-NH-PEG24-CH2CH2COOH: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications and methodologies associated with Boc-NH-PEG24-CH2CH2COOH, a heterobifunctional linker that has become a critical tool in the development of targeted therapeutics. With a 24-unit polyethylene glycol (PEG) chain, this linker offers a significant degree of hydrophilicity and spatial extension, properties that are highly advantageous in the design of complex bioconjugates. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2]

Core Applications and Physicochemical Properties

This compound is a valuable building block in several areas of biomedical research due to its defined structure and versatile chemical handles.[3] The key features of this molecule are a Boc-protected amine and a terminal carboxylic acid, separated by a long PEG spacer. This configuration allows for a sequential and controlled approach to bioconjugation.

The primary applications of this compound include:

  • PROTAC Synthesis: As a flexible linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The length and hydrophilicity of the PEG24 chain can significantly influence the solubility, cell permeability, and efficacy of the resulting PROTAC.[4][5]

  • Antibody-Drug Conjugate (ADC) Development: While less common than in PROTACs, PEG linkers are used in ADCs to connect cytotoxic drugs to antibodies, often improving the pharmacokinetic profile of the conjugate.

  • Bioconjugation and Surface Modification: The carboxylic acid and (deprotected) amine functionalities allow for the attachment of this hydrophilic spacer to a wide range of molecules and surfaces, such as peptides, small molecules, and nanoparticles, to enhance their solubility and reduce non-specific binding.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₅₆H₁₁₁NO₂₈[6]
Molecular Weight 1246.47 g/mol [3][6][7]
CAS Number 187848-68-6[3][6]
PEG Units 24Inferred from name
Linker Length ~8.8 nm (estimated)
Appearance White to off-white solidGeneric Material Property

The Role in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[8][9][10][11] This proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The linker is a critical determinant of the stability and geometry of this ternary complex and, consequently, the efficiency of protein degradation.[12]

PROTAC_Mechanism

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step coupling process preceded by the deprotection of the Boc group. The following protocols are representative methods for these key steps.

Protocol 1: Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine linker.

Protocol 2: Amide Coupling using HATU

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine on a ligand (or vice versa after deprotection) using the coupling agent HATU.[13][14][15][16]

Materials:

  • Carboxylic acid-containing molecule (e.g., this compound or a ligand)

  • Amine-containing molecule (e.g., a ligand or the deprotected linker)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Ethyl acetate

  • 1N HCl or saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl or saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide-linked product.

Synthetic Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow

PROTAC Synthesis Workflow

References

In-Depth Technical Guide: Boc-NH-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG24-CH2CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker critical in the development of targeted therapeutics. This document details its physicochemical properties, applications, and the methodologies for its use in bioconjugation, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a high-purity, monodisperse PEG derivative that serves as a flexible linker in the construction of complex biomolecules. It features two distinct functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in drug development. The 24-unit PEG chain imparts increased hydrophilicity, which can enhance the solubility, stability, and pharmacokinetic profile of the final conjugate.[1] Its principal application is in the burgeoning field of targeted protein degradation, specifically in the design of PROTACs.[2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. Note that slight variations may exist between suppliers.

PropertyValueReferences
CAS Number 2839118-68-0 (primary), 187848-68-6 (alternative)[4]
Molecular Formula C₅₆H₁₁₁NO₂₈[4]
Molecular Weight 1246.47 g/mol [4]
Appearance White to off-white solid[4]
Purity Typically ≥95%
Storage Conditions Long-term: -20°C, Short-term: 4°C[4]

Applications in Drug Development

The unique structure of this compound makes it a versatile tool for a range of bioconjugation applications.

PROTAC Linkers

The most prominent application of this molecule is as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] The linker's role is critical, as its length, flexibility, and hydrophilicity influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][7] The PEG24 chain in this compound enhances the aqueous solubility of the PROTAC, a common challenge in their development, and provides the necessary flexibility for optimal ternary complex formation.[1]

Antibody-Drug Conjugates (ADCs)

While less common than in PROTACs, this linker can also be utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[5] In this context, it connects a monoclonal antibody to a cytotoxic payload. The PEG spacer can improve the pharmacokinetic properties of the ADC, reducing aggregation and immunogenicity.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of a PROTAC.

Boc Deprotection

The first step in utilizing the linker is the removal of the Boc protecting group to expose the primary amine. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution (a common concentration is 20-50% v/v TFA in DCM).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine (H2N-PEG24-CH2CH2COOH) can often be used directly in the next step after thorough drying.

Amide Bond Formation

The newly exposed amine or the existing carboxylic acid can then be coupled to a desired molecule (e.g., a POI ligand or an E3 ligase ligand) through amide bond formation. The following is a representative protocol for coupling the carboxylic acid moiety to an amine-containing molecule.

Materials:

  • H2N-PEG24-CH2CH2COOH (from the deprotection step) or this compound

  • Amine-containing molecule (e.g., POI-NH2)

  • Coupling agents: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[8][9]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.[10]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents and byproducts.

  • The crude product is then purified, typically by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[10]

Purification and Characterization

Purification of PEGylated compounds can be challenging due to their physical properties. Reverse-phase HPLC (RP-HPLC) is a common and effective method.

Typical RP-HPLC Conditions:

  • Column: C18 or C4 column.[11][12]

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm, depending on the conjugated molecules).[11]

The final product should be characterized by LC-MS to confirm its molecular weight and purity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure.

Signaling Pathways and Workflows

The primary mechanism of action for therapeutics synthesized using this linker is the hijacking of the ubiquitin-proteasome system.

PROTAC Mechanism of Action

A PROTAC synthesized with this compound facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[13][14][15]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruitment PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a multi-step process that requires careful planning and execution. The general workflow is outlined below.

PROTAC_Synthesis_Workflow Start This compound + POI Ligand (with amine) Step1 Step 1: Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Step1 Intermediate1 Intermediate 1: Boc-NH-PEG24-Linker-POI Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA in DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: H2N-PEG24-Linker-POI Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., HATU, DIPEA in DMF) Intermediate2->Step3 LigandE3 E3 Ligand (with carboxylic acid) LigandE3->Step3 CrudePROTAC Crude PROTAC Step3->CrudePROTAC Step4 Step 4: Purification (Preparative RP-HPLC) CrudePROTAC->Step4 FinalPROTAC Final PROTAC Step4->FinalPROTAC Step5 Step 5: Characterization (LC-MS, NMR) FinalPROTAC->Step5 End Pure, Characterized PROTAC Step5->End

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a key enabling reagent for the development of advanced targeted therapies. Its well-defined structure, high purity, and advantageous physicochemical properties provided by the PEG chain make it an ideal linker for constructing PROTACs and other complex bioconjugates. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working to harness the potential of this versatile molecule in their drug discovery and development efforts.

References

A Technical Guide to Boc-NH-PEG24-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG24-CH2CH2COOH, a high-purity, monodispersed polyethylene glycol (PEG) linker. This heterobifunctional molecule is instrumental in the fields of bioconjugation and the development of Proteolysis-Targeting Chimeras (PROTACs), offering a versatile platform for the covalent linkage of biomolecules and the targeted degradation of proteins.

Core Concepts and Applications

This compound is characterized by a terminal carboxylic acid and a Boc (tert-butyloxycarbonyl) protected amine, separated by a 24-unit polyethylene glycol spacer. This structure provides several key advantages in bioconjugation and drug development:

  • Heterobifunctionality : The distinct reactive groups at each end of the PEG chain—a carboxylic acid and a protected amine—allow for the sequential and controlled conjugation of two different molecules.

  • PEG Spacer : The hydrophilic 24-unit PEG chain enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and can minimize immunogenicity.[1][2]

  • Boc Protection : The Boc protecting group on the amine allows for its selective deprotection under acidic conditions, enabling a multi-step conjugation strategy.[3]

  • PROTAC Linker : This molecule is widely utilized as a linker in the synthesis of PROTACs.[1][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7]

Supplier and Pricing Overview

The following table summarizes publicly available pricing information for this compound from various suppliers. Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

SupplierProduct CodeQuantityPurityPrice (USD)
PurePEG 432724-250l250 mg>95%$173.00
432724-250h250 mg>99%$208.00
432724-1l1 g>95%$466.00
432724-1h1 g>99%$559.00
MedchemExpress HY-140474100 mg>98%Contact for price
250 mg>98%Contact for price
500 mg>98%Contact for price
1 g>98%Contact for price
BroadPharm 250 mg>95%Contact for price
1 g>95%Contact for price
Click Chemistry Tools 100 mg>95%Contact for price
1 g>95%Contact for price

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound in bioconjugation and PROTAC synthesis. Optimization of these protocols is recommended for specific applications.

Activation of the Carboxylic Acid Moiety via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Reaction vessel and stirring equipment

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in the Activation Buffer. A 1.5 to 2-fold molar excess of EDC and NHS over the PEG linker is recommended as a starting point.[8]

  • Add the EDC/NHS solution to the this compound solution.

  • Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring.[8]

  • The resulting solution containing the activated Boc-NH-PEG24-NHS ester is now ready for conjugation to an amine-containing molecule.

Conjugation to an Amine-Containing Molecule

This protocol outlines the reaction of the activated Boc-NH-PEG24-NHS ester with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • Activated Boc-NH-PEG24-NHS ester solution (from Protocol 3.1)

  • Amine-containing target molecule

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification equipment (e.g., size-exclusion chromatography column)

Procedure:

  • Dissolve the amine-containing target molecule in the Coupling Buffer.

  • Add the activated Boc-NH-PEG24-NHS ester solution to the target molecule solution. A 5 to 20-fold molar excess of the activated linker to the target molecule is a common starting range.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[8]

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

  • Reaction vessel and stirring equipment

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an equal volume of TFA to the solution (final concentration of 50% TFA in DCM).[9]

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by an appropriate analytical method (e.g., TLC or LC-MS).

  • Remove the TFA and DCM by rotary evaporation or by precipitating the product in cold diethyl ether.

  • Wash the deprotected product to remove residual acid.

  • Neutralize the resulting amine salt by treating it with the neutralization solution.[10]

  • The deprotected conjugate with a free terminal amine is now ready for the next conjugation step.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action for a PROTAC and a general experimental workflow for bioconjugation using this compound.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Boc-NH-PEG24-Linker) POI->PROTAC Binds to POI Ligand E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

Bioconjugation_Workflow start Start: this compound step1 Step 1: Activate Carboxylic Acid (EDC/NHS Chemistry) start->step1 intermediate1 Boc-NH-PEG24-NHS Ester step1->intermediate1 step2 Step 2: Conjugate to Molecule 1 (Amine-containing) intermediate1->step2 intermediate2 Boc-NH-PEG24-Molecule 1 step2->intermediate2 step3 Step 3: Boc Deprotection (TFA) intermediate2->step3 intermediate3 H2N-PEG24-Molecule 1 step3->intermediate3 step4 Step 4: Conjugate to Molecule 2 intermediate3->step4 final_product Final Conjugate: Molecule 2-PEG24-Molecule 1 step4->final_product

References

Boc protected PEG linkers for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc Protected PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the advancing fields of bioconjugation and drug development, the precise and controlled assembly of complex biomolecules is paramount. Polyethylene Glycol (PEG) linkers have become essential tools, prized for their biocompatibility, hydrophilicity, and their ability to improve the pharmacokinetic profiles of therapeutic agents.[1][2][3] Among these, linkers featuring the tert-butyloxycarbonyl (Boc) protecting group represent a cornerstone technology. The Boc group is an acid-labile protecting group for amines, enabling controlled, sequential synthesis of sophisticated molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

This technical guide provides a comprehensive overview of Boc protected PEG linkers, detailing their core principles, key chemical properties, common applications, and the detailed experimental protocols required for their successful implementation in a research and development setting.

Core Principles of Boc Protected PEG Linkers

Boc protected PEG linkers are heterobifunctional molecules characterized by three key components: a Boc-protected amine, a polyethylene glycol (PEG) spacer, and a terminal reactive group for conjugation.[5] This design allows for a controlled, stepwise approach to building complex bioconjugates.[4]

  • The Boc Protecting Group : The primary role of the tert-butyloxycarbonyl group is to temporarily block the reactivity of a primary or secondary amine on the PEG linker.[4] The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, but is easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[4][5][6] This orthogonal reactivity is crucial for directing chemical reactions to other parts of a molecule before revealing the amine for a subsequent conjugation step.[7]

  • The PEG Spacer : The polyethylene glycol chain serves as a flexible, hydrophilic spacer.[3][5] The inclusion of a PEG spacer offers several significant advantages, including enhanced aqueous solubility of the conjugate, reduced aggregation, and decreased immunogenicity.[2][5][7][] By increasing the hydrodynamic volume of a molecule, PEGylation can also extend its circulation half-life by reducing renal clearance.[3][][9] The length of the PEG chain can be precisely controlled to optimize the distance and flexibility between the conjugated molecules.[2][3]

  • The Terminal Reactive Group : The end of the PEG linker opposite the Boc-protected amine is functionalized with a reactive group that allows for covalent attachment to a biomolecule.[10][11] The choice of this group dictates the conjugation strategy. Common reactive groups include:

    • Carboxylic Acid (-COOH) : Can be activated to form N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues on proteins).[7][12]

    • Maleimide : Reacts specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[13][][15]

    • Alkyne or Azide : Used for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[16][17][18]

G Boc Boc PEG PEG Boc->PEG -NH- Func Func PEG->Func -O-

Key Chemistries in Bioconjugation

The versatility of Boc-PEG linkers stems from the variety of terminal functional groups available, enabling several distinct conjugation strategies.

Amine-Reactive Conjugation (via NHS Esters)

This is one of the most common methods for labeling proteins, as lysine residues with their primary amine side chains are typically abundant and accessible on the protein surface.[9][19] The strategy involves a two-step process:

  • Activation : A Boc-PEG-COOH linker's terminal carboxylic acid is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.[7][20]

  • Conjugation : The NHS ester readily reacts with primary amines on the target biomolecule in a solution with a pH of 7.2-8.5 to form a stable, covalent amide bond.[20][21][22]

G

Thiol-Reactive Conjugation (via Maleimides)

Thiol-reactive chemistry offers a more site-specific approach to conjugation because cysteine residues are generally less abundant than lysine residues in proteins.[9] The reaction between a maleimide group and a thiol (sulfhydryl) group is highly efficient and specific under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[][23] This makes Boc-PEG-Maleimide linkers ideal for controlled conjugation to specific sites on antibodies or peptides.[13][]

G

Bioorthogonal Chemistry (via Click Reactions)

"Click chemistry" refers to a class of reactions that are highly specific, efficient, and bioorthogonal (meaning they do not interfere with native biological processes).[18] The most common click reaction used in bioconjugation is the azide-alkyne cycloaddition.[17] Boc-PEG linkers functionalized with either an azide or an alkyne group can be used in two main ways:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A highly reliable reaction that forms a stable triazole linkage.[17]

  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) : This "copper-free" click chemistry uses strained cyclooctynes (like DBCO or BCN) to react with azides, avoiding the need for a potentially cytotoxic copper catalyst, making it suitable for use in living systems.[18][24]

The Boc Deprotection Step: Unmasking the Amine

A critical step in any multi-step synthesis using these linkers is the removal of the Boc group to reveal the primary amine for the next reaction. Boc deprotection is reliably achieved under strong acidic conditions.[6]

The most common reagent is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[5][25] The mechanism involves protonation of the Boc group's carbonyl oxygen by the acid, which leads to the cleavage of the C-O bond, releasing the free amine along with isobutene and carbon dioxide as by-products.[6][25]

G

Applications in Drug Development

The controlled, stepwise conjugation enabled by Boc-PEG linkers makes them invaluable in the synthesis of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[][] Boc-PEG linkers are used to connect the drug payload to the antibody.[] The PEG component enhances the ADC's solubility and stability, while the precise chemistry allows for control over the drug-to-antibody ratio (DAR), a critical parameter for efficacy and safety.[][27]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that hijack the cell's own protein disposal system (the ubiquitin-proteasome system) to selectively degrade target proteins.[28] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7][28] Boc-PEG linkers are frequently used to synthesize PROTACs, allowing for the sequential attachment of the two ligands.[5] The linker's length and flexibility, provided by the PEG chain, are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

G

Quantitative Data Summary

The efficiency of bioconjugation strategies relies on well-characterized reaction conditions. The following tables summarize key quantitative data for the use of Boc-protected linkers.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection [4]

Process Reagent(s) Solvent Temperature Time (h) Typical Yield
Boc Protection (Boc)₂O, TEA THF / DCM Room Temp 2 - 12 >95%
Boc Deprotection 20-50% TFA DCM Room Temp 0.5 - 2 >98%

| Boc Deprotection | 4M HCl | Dioxane | Room Temp | 1 - 4 | >95% |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [4]

Reagent Concentration Time (h) Purity of Deprotected Product (HPLC)
Trifluoroacetic Acid (TFA) 20% in DCM 1 >99%
Hydrochloric Acid (HCl) 4M in Dioxane 2 ~97%

| Formic Acid | 88% (neat) | 24 | ~90% (side reactions possible) |

Table 3: Comparison of Boc and Fmoc Amine Protecting Groups [4]

Property Boc (tert-butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Cleavage Condition Mild to strong acid (e.g., TFA) Base (e.g., 20% piperidine in DMF)
Stability Stable to bases, nucleophiles Stable to acids
Orthogonality Orthogonal to Fmoc, Cbz groups Orthogonal to Boc, Cbz groups

| Primary Use | Stepwise synthesis where acid lability is desired | Solid-phase peptide synthesis (SPPS) |

Detailed Experimental Protocols

The following protocols provide a general framework for common procedures involving Boc-PEG linkers. Optimization may be required for specific molecules.

Protocol 1: Boc Deprotection of a PEG-Conjugate[5]
  • Preparation : Dissolve the Boc-protected PEG-conjugate in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a glass vial.

  • Acid Addition : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.

  • Reaction : Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.

  • Work-up : Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • Purification : The resulting deprotected amine (as a TFA salt) can be co-evaporated with additional solvent (like DCM or toluene) to remove residual TFA. The crude product can be used directly in the next step or purified further by preparative HPLC if necessary.

Protocol 2: NHS Ester-Mediated Conjugation to a Protein[21][22]
  • Buffer Exchange : Prepare the protein (e.g., an antibody) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0. A typical protein concentration is 1-10 mg/mL.

  • Linker Preparation : Immediately before use, dissolve the Boc-PEG-NHS ester linker in a water-miscible organic solvent like anhydrous DMSO or DMF to a concentration of ~10 mM. Do not store this solution, as the NHS ester is moisture-sensitive and will hydrolyze.[21][22]

  • Conjugation : Add a 10- to 50-fold molar excess of the dissolved Boc-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation : Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching (Optional) : The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification : Remove the excess, unreacted linker and by-products from the protein conjugate using a desalting column, size-exclusion chromatography, or dialysis.

Protocol 3: Maleimide-Mediated Conjugation to a Thiol-Containing Protein[9]
  • Protein Preparation : Dissolve the thiol-containing protein (e.g., a protein with a free cysteine) in a thiol-free buffer at a pH between 6.5 and 7.5 (e.g., PBS with 1-2 mM EDTA). If the protein's thiols are present as disulfide bonds, they must first be reduced with a reagent like DTT or TCEP, which must then be completely removed before adding the maleimide linker.

  • Linker Preparation : Dissolve the Boc-PEG-Maleimide linker in DMSO or DMF immediately prior to use.

  • Conjugation : Add a 5- to 20-fold molar excess of the dissolved maleimide linker to the protein solution.

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional) : To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.

  • Purification : Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable protein purification method to remove unreacted linker and quenching reagents.

Conclusion

Boc protected PEG linkers are versatile and powerful tools in modern bioconjugation.[1][7] Their unique tripartite structure—combining the orthogonal reactivity of an acid-labile Boc protecting group, the beneficial physicochemical properties of a PEG spacer, and the specific reactivity of a terminal functional group—provides researchers with precise control over the synthesis of complex biomolecules.[4][5] A thorough understanding of the underlying chemistries and experimental protocols is essential for leveraging these linkers to their full potential in the development of next-generation therapeutics and diagnostics, including ADCs and PROTACs.[5][7][]

References

The Core of Bioconjugation: An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, precision and efficacy are paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, providing a molecular bridge that enhances the performance of targeted drug delivery systems. This technical guide delves into the fundamental principles, applications, and methodologies surrounding these versatile molecules, offering a comprehensive resource for professionals in drug development and biomedical research.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol functionalized with two different reactive groups at their termini.[1][2] This unique structural feature allows for the sequential and specific conjugation of two distinct molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug).[3][4] The PEG component itself imparts several advantageous properties to the resulting bioconjugate, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[5][6] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is a critical factor in optimizing biological activity and stability.[4]

The core advantages of utilizing heterobifunctional PEG linkers in bioconjugation are summarized below:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic drugs and reduces aggregation of protein-based therapeutics.[3][6]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugate, which reduces renal clearance and extends its circulation half-life in the bloodstream.[3][7]

  • Reduced Immunogenicity: The PEG chain can "mask" the bioconjugate from the host's immune system, thereby lowering the potential for an adverse immune response.[3][7]

  • Precise Spatial Control: The defined length of the PEG linker allows for the optimization of the distance between the targeting and therapeutic moieties, which can be crucial for efficacy.[4]

  • Versatility in Conjugation Chemistry: A wide array of terminal functional groups are available, enabling conjugation to various functional groups on biomolecules, such as amines, thiols, and carboxyl groups.[8][9]

Key Applications in Drug Development

Heterobifunctional PEG linkers are integral to the design and development of several cutting-edge therapeutic platforms, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[10] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload. The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's therapeutic window. PEG linkers can enhance the solubility and stability of the ADC, particularly those with hydrophobic payloads, and can influence the drug-to-antibody ratio (DAR).[11]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[12] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The PEG linker is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The length and flexibility of the PEG linker are crucial for optimal ternary complex formation and subsequent protein degradation.[13]

Quantitative Data on PEG Linker Properties

The length of the PEG linker has a significant impact on the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies.

Impact of PEG Linker Length on ADC Properties
PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo EfficacyPlasma Half-lifeReference(s)
No PEGLower IC50 (Higher Potency)ReducedShorter[7][14]
4 kDa4.5-fold increase in IC50Improved2.5-fold increase[7][14]
10 kDa22-fold increase in IC50Most Ideal11.2-fold increase[7][14]

Note: The data presented is a synthesis from studies and is dependent on the specific antibody, payload, and tumor model used.

Impact of PEG Linker Length on PROTAC Degradation Efficiency
PEG Linker Length (Number of PEG units)Degradation Efficiency (DC50)Ternary Complex FormationTarget SelectivityReference(s)
Short (e.g., 2-4 units)Can be less potentMay have steric hindranceCan be highly selective
Medium (e.g., 5-12 units)Often optimalFavorableCan be modulated[13]
Long (e.g., >12 units)Potency may decreaseCan have entropic penaltyCan be beneficial for certain targets[15]

Note: The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.

Experimental Protocols

This section provides detailed methodologies for the synthesis of common heterobifunctional PEG linkers and their application in bioconjugation.

Synthesis of Heterobifunctional PEG Linkers

This protocol outlines the synthesis of an amine-reactive and thiol-reactive heterobifunctional PEG linker.

Materials:

  • HO-PEG-COOH

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Maleimide derivative (e.g., N-(2-aminoethyl)maleimide)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxyl Group: Dissolve HO-PEG-COOH, NHS, and DCC/EDC in anhydrous DCM. Stir the reaction at room temperature for 4-6 hours.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. Purify the resulting HO-PEG-NHS by silica gel column chromatography.

  • Introduction of Maleimide Group: Dissolve HO-PEG-NHS and a maleimide derivative with a primary amine in anhydrous DMF. Add TEA to the mixture and stir at room temperature overnight.

  • Final Purification: Purify the final product, NHS-PEG-Maleimide, by silica gel column chromatography.

This protocol describes the synthesis of a linker for "click chemistry" applications.[16][17]

Materials:

  • HO-PEG-OH

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Pyridine or Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Succinic anhydride

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous solvents (DCM, DMF)

Procedure:

  • Monofunctionalization: React HO-PEG-OH with a limiting amount of TsCl or MsCl in the presence of a base to obtain mono-tosylated or mono-mesylated PEG.

  • Azide Introduction: React the mono-activated PEG with an excess of NaN3 in DMF to yield Azide-PEG-OH.

  • Carboxylation: React Azide-PEG-OH with succinic anhydride to introduce a terminal carboxylic acid group, forming Azide-PEG-COOH.

  • NHS Ester Formation: Activate the carboxylic acid group of Azide-PEG-COOH with NHS and EDC to produce the final Azide-PEG-NHS ester.[16]

Bioconjugation Protocols

This protocol outlines the two-step conjugation of a cytotoxic drug to an antibody.[4]

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Maleimide linker

  • Thiol-containing cytotoxic drug

  • Reducing agent (e.g., TCEP or DTT) for antibody disulfide bond reduction (optional, for cysteine conjugation)

  • Quenching reagent (e.g., Tris or glycine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Modification: If targeting native lysines, react the antibody with a molar excess of NHS-PEG-Maleimide in a suitable buffer for 1-2 hours at room temperature. If targeting cysteines, first partially reduce the antibody's interchain disulfide bonds with a reducing agent, then react with the maleimide end of the linker.

  • Purification: Remove excess linker using an SEC column.

  • Drug Conjugation: React the maleimide-activated antibody with the thiol-containing drug overnight at 4°C.

  • Final Purification: Purify the final ADC conjugate by SEC to remove unreacted drug and other small molecules.

This protocol describes the assembly of a PROTAC using a copper-free click chemistry approach with a DBCO-PEG-NHS linker.[18][19]

Materials:

  • Target protein binder with a primary amine

  • DBCO-PEG-NHS ester

  • E3 ligase ligand with an azide group

  • Anhydrous DMF or DMSO

  • Purification system (e.g., HPLC)

Procedure:

  • Linker Attachment to Target Binder: React the target protein binder with DBCO-PEG-NHS ester in anhydrous DMF or DMSO with a base like TEA.

  • Purification: Purify the DBCO-functionalized target binder by HPLC.

  • Click Reaction: React the purified DBCO-functionalized binder with the azide-containing E3 ligase ligand. The reaction typically proceeds at room temperature without a catalyst.

  • Final Purification: Purify the final PROTAC molecule by HPLC.

Characterization of Bioconjugates

The characterization of PEGylated bioconjugates is essential to ensure quality and consistency.

Common Analytical Techniques:

  • Size-Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and fragmentation.[1][20]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and determine the drug-to-antibody ratio (DAR) in ADCs.[20][21]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the DAR.[22][23]

  • UV-Vis Spectroscopy: To determine protein concentration and DAR.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugate and assess its purity.[21]

Signaling Pathways and Experimental Workflows

Receptor-Mediated Endocytosis of ADCs

The efficacy of an ADC is dependent on its internalization into the target cancer cell, which primarily occurs through receptor-mediated endocytosis.[8][24]

Ubiquitin-Proteasome System in PROTAC Action

PROTACs hijack the cellular machinery for protein degradation, the ubiquitin-proteasome system.[6][9]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of drug delivery. Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs. A thorough understanding of their properties, the quantitative impact of their structural features, and the methodologies for their synthesis and application is crucial for researchers and drug developers aiming to design more effective and safer therapies. The continued innovation in linker technology will undoubtedly play a pivotal role in the future of precision medicine.

References

In-Depth Technical Guide: Boc-NH-PEG24-CH2CH2COOH Solubility and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics and common applications of Boc-NH-PEG24-CH2CH2COOH, a heterobifunctional PEG linker. Designed for researchers, scientists, and professionals in drug development, this document outlines qualitative solubility, experimental protocols for solubility determination, and the functional role of this linker in PROTAC-mediated protein degradation.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility Profile

SolventSolubilityNotes
Water SolubleThe hydrophilic PEG chain imparts good water solubility. Solubility can be influenced by pH and the presence of salts.
Phosphate-Buffered Saline (PBS) SolubleExpected to be soluble in common biological buffers, which is critical for its applications in bioconjugation and drug delivery.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions of PEGylated compounds.[2]
Dimethylformamide (DMF) SolubleOften used as a reaction solvent for bioconjugation.
Ethanol SolubleGenerally soluble in lower alcohols.
Methanol SolubleGenerally soluble in lower alcohols.
Chloroform SolubleThe amphiphilic nature of PEG allows for solubility in some non-polar organic solvents.
Tetrahydrofuran (THF) SolubleThe amphiphilic nature of PEG allows for solubility in some non-polar organic solvents.

Experimental Protocol: Kinetic Solubility Assay

To determine the aqueous solubility of this compound, a kinetic solubility assay is a common and effective method. This protocol is adapted from standard industry practices for assessing the solubility of compounds intended for pharmaceutical development.[2]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution (e.g., PBS).

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Multi-channel pipette

  • Plate shaker

  • UV/Vis microplate reader (spectrophotometer)

  • Nephelometer (optional, for detecting precipitation)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Serial Dilution:

    • Perform a serial dilution of the DMSO stock solution in a 96-well plate to create a range of concentrations.

  • Addition of Aqueous Buffer:

    • To each well containing the DMSO solution, add the PBS buffer to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%). For example, add 98 µL of PBS to 2 µL of each DMSO stock concentration.

  • Incubation and Mixing:

    • Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with continuous shaking. This allows the system to reach equilibrium.

  • Measurement:

    • UV/Vis Spectrophotometry: Measure the absorbance of each well at a wavelength where the compound has maximum absorbance (λmax). The concentration of the dissolved compound is proportional to the absorbance.

    • Nephelometry (Optional): Measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved precipitate.

  • Data Analysis:

    • Plot the measured absorbance (or light scattering) against the compound concentration.

    • The concentration at which the absorbance plateaus (or light scattering significantly increases) is determined to be the kinetic solubility.

Application in PROTAC-Mediated Protein Degradation

This compound is frequently utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to degrade specific target proteins.[3]

A PROTAC molecule consists of three components:

  • A ligand that binds to the target protein.

  • A ligand that binds to an E3 ubiquitin ligase.

  • A linker (such as one derived from this compound) that connects the two ligands.

The linker's length and composition are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[][6]

Signaling Pathway of PROTAC Action

The following diagram illustrates the mechanism of action for a PROTAC.

PROTAC_Pathway cluster_binding PROTAC PROTAC TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-Ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation PROTAC_Synthesis_Workflow start This compound step1 Couple Ligand 1 (Amine-reactive) to COOH group start->step1 intermediate1 Boc-NH-PEG-Ligand 1 step1->intermediate1 step2 Deprotect Boc group (e.g., using TFA) intermediate1->step2 intermediate2 H2N-PEG-Ligand 1 step2->intermediate2 step3 Couple Ligand 2 (COOH-reactive) to NH2 group intermediate2->step3 final_product Final PROTAC Molecule (Ligand 2-PEG-Ligand 1) step3->final_product

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-NH-PEG24-CH2CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG24-CH2CH2COOH is a heterobifunctional linker containing a Boc-protected amine and a terminal carboxylic acid, separated by a 24-unit polyethylene glycol (PEG) spacer. This reagent is extensively utilized in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][] The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule, while the terminal functional groups allow for sequential and controlled conjugation to other molecules.[]

The carboxylic acid moiety can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine, which can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[]

These application notes provide detailed protocols for the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule, the subsequent deprotection of the Boc group, and an example of its application in the synthesis of a PROTAC.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC56H111NO28[3][4]
Molecular Weight1246.47 g/mol [3][4]
AppearanceWhite to off-white solid[4]
Storage-20°C, desiccated[4]
Table 2: Recommended Reagent Stoichiometry and Expected Yields for EDC/NHS Conjugation
ReagentMolar Excess (relative to substrate)PurposeExpected Yield*
This compound1.5 - 3 equivalentsPEGylating agent---
EDC2 - 5 equivalentsCarboxyl group activator60-80%
NHS/Sulfo-NHS2 - 5 equivalentsStabilizes activated carboxyl group---

*Yields are estimates and can vary depending on the substrate and reaction conditions. Optimization is recommended.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine

This protocol describes the activation of the terminal carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent conjugation to a primary amine-containing molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., antibody, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a solution of the primary amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound (1.5-3 molar excess over the amine-containing molecule) in Activation Buffer.

    • Add EDC (2-5 molar excess) and NHS (2-5 molar excess) to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Primary Amine:

    • Immediately add the activated PEG linker solution to the solution of the primary amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG linker.

  • Purification of the Conjugate:

    • Purify the conjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC), to remove unreacted PEG linker, EDC, and NHS by-products.

    • Monitor the elution profile by measuring absorbance at 280 nm (for proteins).

    • Collect and pool the fractions containing the purified conjugate.

  • Characterization:

    • Confirm successful conjugation by techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (to determine the exact mass of the conjugate), and HPLC.

Protocol 2: Boc Deprotection of the Conjugated Product

This protocol describes the removal of the Boc protecting group from the conjugated molecule to expose the primary amine for further functionalization.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Nitrogen or argon gas

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected conjugate in a solution of 25-50% TFA in DCM.

    • The reaction is typically performed at room temperature.

  • Deprotection Reaction:

    • Stir the reaction mixture for 1-2 hours at room temperature.[5]

    • Monitor the reaction progress by a suitable method (e.g., mass spectrometry) to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).

  • Removal of TFA and Solvent:

    • Remove the TFA and DCM under a stream of nitrogen or argon gas, or by rotary evaporation.

  • Precipitation and Washing:

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA.

  • Drying and Storage:

    • Dry the final product under vacuum.

    • Store the deprotected conjugate under appropriate conditions (typically -20°C or -80°C).

Application Example: Synthesis of a PROTAC

This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A common strategy involves a step-wise synthesis where the linker is first conjugated to one of the ligands, followed by deprotection and conjugation to the second ligand.

Example: Synthesis of a JQ1-based PROTAC targeting BRD4 for degradation via the Cereblon (CRBN) E3 ligase.

  • Step 1: Conjugation of this compound to Pomalidomide.

    • Pomalidomide, a ligand for the CRBN E3 ligase, contains a primary amine that can be acylated.

    • The carboxylic acid of this compound is activated with EDC/NHS as described in Protocol 1 and reacted with the primary amine of a pomalidomide derivative to form an amide bond.

  • Step 2: Boc Deprotection.

    • The resulting Boc-PEG24-Pomalidomide conjugate is then deprotected using TFA as described in Protocol 2 to yield H2N-PEG24-Pomalidomide.

  • Step 3: Conjugation to JQ1.

    • JQ1, an inhibitor of the BET family of proteins (including BRD4), has a carboxylic acid handle that can be activated.

    • The carboxylic acid of JQ1 is activated with EDC/NHS and then reacted with the newly exposed primary amine of H2N-PEG24-Pomalidomide to form the final PROTAC, JQ1-PEG24-Pomalidomide.

Visualizations

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_deprotection Boc Deprotection Boc_PEG_COOH Boc-NH-PEG24-COOH EDC_NHS EDC, NHS Boc_PEG_COOH->EDC_NHS Activated_PEG Activated Boc-NH-PEG24-CO-NHS EDC_NHS->Activated_PEG Primary_Amine R-NH2 (e.g., Protein, Peptide) Activated_PEG->Primary_Amine pH 7.2-7.5 Conjugated_Product Boc-NH-PEG24-CO-NH-R Primary_Amine->Conjugated_Product TFA TFA/DCM Conjugated_Product->TFA Deprotected_Product H2N-PEG24-CO-NH-R TFA->Deprotected_Product

Caption: Experimental workflow for the conjugation of this compound.

protac_mechanism cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC JQ1-PEG24-Pomalidomide BRD4 BRD4 (Target Protein) PROTAC->BRD4 binds CRBN CRBN (E3 Ligase) PROTAC->CRBN binds Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) BRD4->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 BRD4->Ub_BRD4 CRBN->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub recruits Ub->Ub_BRD4 polyubiquitinates Proteasome 26S Proteasome Ub_BRD4->Proteasome targeted to Degradation Degraded Peptides Proteasome->Degradation

References

Application Notes and Protocols for Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in the synthesis of PEGylated compounds, which are crucial in drug delivery and biotechnology. The Boc group's stability under various conditions and its facile removal under acidic conditions make it an ideal choice. However, the unique properties of Polyethylene Glycol (PEG), such as its high molecular weight and potential for steric hindrance, can present challenges during the deprotection step.[1][2] Incomplete deprotection or the occurrence of side reactions can significantly impact the yield and purity of the final PEGylated product.

This document provides detailed application notes and protocols for the successful Boc deprotection of PEGylated compounds, addressing common challenges and offering solutions for researchers in the field.

Factors Influencing Boc Deprotection of PEGylated Compounds

Several factors can influence the efficiency and outcome of the Boc deprotection reaction for PEGylated molecules:

  • Acid Strength and Concentration: The Boc group is cleaved via acidolysis.[1] Trifluoroacetic acid (TFA) is the most common reagent, typically used in concentrations ranging from 20% to 50% in a suitable solvent like dichloromethane (DCM).[2] For more resistant substrates, stronger acid systems like 4M HCl in 1,4-dioxane may be necessary.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2] This may necessitate longer reaction times or higher temperatures.

  • Solvent Choice: The solvent must effectively solvate both the PEGylated compound and the acidic reagent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection due to its ability to dissolve a wide range of PEGylated molecules.[1][2]

  • Scavengers: During deprotection, the tert-butyl cation is formed as a byproduct, which can lead to side reactions such as the alkylation of electron-rich functional groups (e.g., thiols, indoles).[2][3] The use of scavengers like triisopropylsilane (TIS) is crucial to quench this reactive intermediate.[1][2]

  • Temperature and Reaction Time: Most Boc deprotections are performed at room temperature for 1 to 2 hours.[2] However, for sterically hindered or less reactive substrates, increasing the reaction time or gently heating the reaction mixture may be required to drive the reaction to completion.[1][2]

Common Boc Deprotection Conditions for PEGylated Compounds

The choice of deprotection conditions depends on the specific PEGylated compound and the presence of other acid-sensitive functional groups. The following table summarizes common conditions:

ReagentSolventConcentrationTemperatureTypical Reaction TimeScavenger (if needed)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[1][2]0°C to Room Temperature[1]1-2 hours[1][2]Triisopropylsilane (TIS), 2.5-5% (v/v)[1][2]Most common and generally effective method.
Hydrochloric Acid (HCl)1,4-Dioxane4 M[1]Room Temperature1-4 hours---A stronger acid system for more challenging deprotections.
Lewis Acids (e.g., ZnBr₂)Dichloromethane (DCM)2-3 equivalents[4]Room TemperatureOvernight[4]---Milder alternative to strong Brønsted acids.
Thermal DeprotectionHigh-boiling solvent or neatHigh temperatures (e.g., 150-190°C)[5]Varies---May be suitable for compounds without other thermally labile groups.
Basic Conditions (e.g., NaOtBu)Tetrahydrofuran (THF)2-4 equivalents[6]Reflux[6]2-12 hours[6]---Useful for substrates with acid-sensitive moieties.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is suitable for most Boc-protected PEGylated amines.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (for precipitation, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]

  • If the substrate contains functional groups susceptible to alkylation, add TIS (2.5-5% v/v).[1][2]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR.[1] The disappearance of the starting material and the appearance of the more polar product (lower Rf on TLC) indicates reaction progression. In ¹H NMR, the disappearance of the Boc group's tert-butyl signal (a singlet around 1.4 ppm) can be monitored.[1]

  • Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.[1]

  • Work-up Option A (Direct Use): Co-evaporate the residue with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1]

  • Work-up Option B (Neutralization): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

  • Work-up Option C (Precipitation): Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt.[1] Collect the precipitate by filtration.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is an alternative for substrates where TFA/DCM is not effective.

Materials:

  • Boc-protected PEGylated compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized following a similar procedure to Protocol 1, Work-up Option B.

Analytical Methods for Monitoring Deprotection

Accurate monitoring of the deprotection reaction is crucial for optimizing conditions and ensuring complete removal of the Boc group.

Analytical TechniquePrincipleInformation Obtained
Thin-Layer Chromatography (TLC) Separation based on polarity.Quick and qualitative assessment of the disappearance of the less polar starting material and the appearance of the more polar deprotected product.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass detection.Provides accurate quantification of starting material, product, and any side products, confirming the identity of the deprotected amine by its mass.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up A Dissolve Boc-PEG in DCM B Cool to 0°C A->B C Add TFA and Scavenger B->C D Stir at RT C->D E Monitor by TLC/LC-MS D->E F Solvent Evaporation E->F Reaction Complete G Neutralization (aq. NaHCO3) F->G H Purification G->H deprotection_mechanism Boc_PEG Boc-NH-PEG tert-Butyloxycarbonyl Protected Amine Protonation Protonated Carbonyl (Boc-H+)-NH-PEG Boc_PEG->Protonation H+ (from TFA) Carbocation tert-Butyl Cation C(CH3)3+ Protonation->Carbocation Loss of Carbamic Acid Carbamic_Acid Carbamic Acid Intermediate HOOC-NH-PEG Protonation->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene -H+ Deprotected_Amine Deprotected Amine H2N-PEG Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Boc-NH-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics (PK), and efficacy. This document provides detailed application notes and protocols for the use of Boc-NH-PEG24-CH2CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, in the development of ADCs.

The this compound linker features a Boc-protected amine and a terminal carboxylic acid. The long, discrete PEG24 chain enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2] The terminal functional groups allow for a sequential and controlled conjugation process: the carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on the antibody, while the Boc-protected amine, once deprotected, can be coupled to a suitable functional group on the cytotoxic payload. This linker is particularly advantageous when working with hydrophobic payloads, as the PEG moiety can help mitigate the challenges associated with their delivery.[1][3]

Core Principles

The synthesis of an ADC using this compound involves a multi-step process that leverages established bioconjugation chemistries. The overall strategy is to first conjugate the payload to the linker and then conjugate the resulting linker-payload complex to the antibody. This approach prevents exposing the antibody to the potentially harsh conditions required for payload-linker conjugation.

The key steps, which will be detailed in the protocols below, are:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker's amine terminus to make it available for conjugation. This is typically achieved under acidic conditions.

  • Payload-Linker Conjugation: Covalent attachment of the cytotoxic payload to the newly deprotected amine on the PEG linker.

  • Activation of Carboxylic Acid: The terminal carboxylic acid on the PEG linker is activated, most commonly using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS, to form a reactive NHS ester.

  • Antibody-Linker Conjugation: The NHS-activated linker-payload complex is then reacted with primary amines (typically the ε-amino groups of lysine residues) on the monoclonal antibody to form stable amide bonds.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated components and then thoroughly characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), stability, and in vitro potency.

Visualizing the ADC Structure

The following diagram illustrates the general structure of an ADC constructed with the this compound linker, where the antibody is conjugated to a cytotoxic payload.

Caption: General structure of an ADC utilizing the PEG24 linker.

Quantitative Data Summary

The following tables provide representative data for ADCs developed with long-chain PEG linkers. The values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Physicochemical and Pharmacokinetic Properties.

ParameterADC without PEG LinkerADC with PEG24 LinkerReference
Average DAR 3.54.0 or 8.0[3]
Aggregation Propensity Moderate to HighLow[1]
Plasma Clearance FasterSlower[4]
In Vivo Half-life ShorterLonger[1]

Table 2: In Vitro Cytotoxicity Data.

Cell LineTarget AntigenADC with PEG24 Linker IC50 (nM)Free Payload IC50 (nM)Reference
BT-474 HER2-positive~1-10~0.3-1.0[5]
NCI-N87 HER2-positive~5-20~0.2-4.0[6]
MCF-7 HER2-negative>1000~0.3-1.0[5]

Experimental Workflow

The overall workflow for synthesizing and characterizing an ADC using this linker is depicted below.

ADC_Workflow start Start: Boc-NH-PEG24-COOH & Cytotoxic Payload boc_deprotection 1. Boc Deprotection (TFA in DCM) start->boc_deprotection payload_conjugation 2. Payload Conjugation boc_deprotection->payload_conjugation linker_payload_purify Purify Linker-Payload (e.g., HPLC) payload_conjugation->linker_payload_purify edc_nhs_activation 3. Activate COOH (EDC/Sulfo-NHS) linker_payload_purify->edc_nhs_activation adc_conjugation 4. Antibody Conjugation edc_nhs_activation->adc_conjugation antibody_prep Prepare Antibody (Buffer Exchange) antibody_prep->adc_conjugation adc_purification 5. Purify ADC (e.g., SEC) adc_conjugation->adc_purification dar_analysis 6a. DAR Analysis (UV-Vis, HIC, or LC-MS) adc_purification->dar_analysis stability_assay 6b. Stability Assay (In Vitro Plasma) adc_purification->stability_assay cytotoxicity_assay 6c. Cytotoxicity Assay (e.g., MTT Assay) adc_purification->cytotoxicity_assay end End: Characterized ADC dar_analysis->end stability_assay->end cytotoxicity_assay->end

Caption: Experimental workflow for ADC synthesis and characterization.

Detailed Experimental Protocols

These protocols are provided as a general guideline and may require optimization for specific antibodies, payloads, and desired final product characteristics.

Protocol 1: Boc Deprotection of the PEG24 Linker

Objective: To remove the Boc protecting group from the amine terminus of the linker.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1 M under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM v/v mixture).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting TFA salt of the deprotected linker (NH2-PEG24-CH2CH2COOH) can often be used directly in the next step after thorough drying.

Protocol 2: Conjugation of Payload to the Deprotected Linker

Objective: To conjugate a payload with a carboxylic acid group (e.g., a derivative of MMAE) to the deprotected linker amine.

Materials:

  • Deprotected NH2-PEG24-CH2CH2COOH (from Protocol 1)

  • Payload with a carboxylic acid group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the payload in anhydrous DMF.

  • Add EDC (1.5 equivalents) and Sulfo-NHS (1.2 equivalents) to the payload solution to pre-activate the carboxylic acid. Stir for 15-30 minutes at room temperature.

  • In a separate flask, dissolve the deprotected linker in anhydrous DMF and add DIPEA (3-4 equivalents) to neutralize the TFA salt and act as a base.

  • Add the activated payload solution to the linker solution.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the payload-linker conjugate using reverse-phase HPLC.

Protocol 3: Activation and Conjugation to Antibody

Objective: To activate the terminal carboxylic acid of the payload-linker and conjugate it to the antibody.

Materials:

  • Purified Payload-Linker conjugate (from Protocol 2)

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC and Sulfo-NHS

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into the Conjugation Buffer (PBS, pH 7.4) using a desalting column or dialysis.

  • Payload-Linker Activation: Dissolve the payload-linker conjugate in Activation Buffer. Add a 10-20 fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

  • Conjugation: Immediately add the activated payload-linker solution to the prepared antibody solution. The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized (e.g., start with a 5-10 fold molar excess).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a quenching buffer such as 50 mM Tris or glycine to consume any unreacted NHS esters.

  • Purification: Purify the resulting ADC from unconjugated payload-linker and other reagents using an SEC column equilibrated with PBS, pH 7.4.

Protocol 4: Characterization of the ADC

Objective: To determine the Drug-to-Antibody Ratio (DAR), stability, and in vitro potency of the purified ADC.

A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., ~248 nm for MMAE).

  • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

B. In Vitro Plasma Stability Assay:

  • Incubate the ADC at a concentration of ~1 mg/mL in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A).

  • Analyze the captured ADC by LC-MS to determine the average DAR remaining over time. The rate of DAR decrease is a measure of the linker's stability.

C. In Vitro Cytotoxicity (MTT Assay):

  • Plate target antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Payload Mechanism of Action: MMAE Signaling Pathway

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics. The following diagram illustrates its mechanism of action following ADC internalization and payload release.

MMAE_Pathway ADC_bind 1. ADC binds to a surface antigen Internalization 2. Internalization (Endocytosis) ADC_bind->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release (MMAE) Lysosome->Release Disruption 5. Inhibition of Tubulin Polymerization Release->Disruption MMAE diffuses into cytoplasm Tubulin Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization G2M_Arrest 6. G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis 7. Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action for an MMAE-based ADC.

Conclusion

The this compound linker offers a versatile and effective platform for the development of next-generation ADCs. Its long, hydrophilic PEG spacer can significantly improve the physicochemical and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads.[1] By following the detailed protocols for synthesis, purification, and characterization outlined in this document, researchers can effectively leverage this linker to create potent and stable antibody-drug conjugates for targeted cancer therapy. Careful optimization of conjugation conditions and thorough analytical characterization are paramount to ensuring the development of a safe and efficacious therapeutic.

References

Application Notes and Protocols for PEGylating Proteins with Boc-NH-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity.[1][2] Boc-NH-PEG24-CH2CH2COOH is a heterobifunctional PEG linker that enables a controlled, multi-step conjugation process. This linker features a Boc-protected amine at one terminus and a carboxylic acid at the other, separated by a 24-unit PEG chain.[3][4] The carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on a protein. Following conjugation, the Boc protecting group can be removed to expose a primary amine, which can then be used for further modifications if desired.

These application notes provide detailed protocols for the PEGylation of proteins using this compound, including Boc-deprotection, EDC/NHS activation of the carboxyl group, protein conjugation, and characterization of the resulting PEGylated protein.

Data Presentation

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection
Acidic ReagentConcentrationSolventTime (min)Purity of Deprotected Product (%)
Trifluoroacetic Acid (TFA)20%Dichloromethane (DCM)5~78
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)60>95
Hydrochloric Acid (HCl)4M1,4-Dioxane5~80
Hydrochloric Acid (HCl)4M1,4-Dioxane60>95
Data adapted from studies on Boc deprotection of PEG linkers. Purity was determined by HPLC analysis.[5]
Table 2: Optimization of PEGylation Reaction Conditions
ParameterRange InvestigatedOptimal Condition
PEG Concentration (g/L)10 - 5032.5
Incubation Time (min)10 - 6010
Temperature (°C)20 - 4027
pH6.0 - 8.07.0
Data based on a response surface methodology study for optimizing the PEGylation of BSA nanoparticles.[6]
Table 3: Impact of PEG Density on Protein Binding
PEG Surface CoveragePEG ConformationProtein AdsorptionMacrophage Association
LowMushroomHighHigh
HighBrushLowLow
Compiled from literature data on the effect of PEG graft density on nanoparticle surfaces.[7]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS as a scavenger (2.5-5% v/v).[8]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.

  • Precipitate the deprotected product, NH2-PEG24-CH2CH2COOH, by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Characterize the deprotected linker by NMR and MS to confirm its identity and purity.[5]

Protocol 2: EDC/NHS Activation of NH2-PEG24-CH2CH2COOH

This protocol details the activation of the carboxylic acid group of the deprotected PEG linker to form a reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • NH2-PEG24-CH2CH2COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve NH2-PEG24-CH2CH2COOH in the activation buffer.

  • Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG linker solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. The resulting solution contains the activated NHS-ester of the PEG linker.

Protocol 3: Conjugation of Activated PEG Linker to a Protein

This protocol describes the conjugation of the NHS-activated PEG linker to the primary amines of a target protein.

Materials:

  • Target protein

  • Activated NH2-PEG24-CH2CH2CO-NHS

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Dialysis tubing or centrifugal filter units (with appropriate molecular weight cut-off)

  • Purification Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the freshly prepared activated PEG-NHS ester solution to the protein solution. A molar excess of the PEG linker (e.g., 5 to 20-fold) is typically used to drive the reaction. The optimal ratio should be determined empirically for each protein.[9]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups. Incubate for 30 minutes at room temperature.

  • Purify the PEGylated protein from excess PEG reagent and reaction byproducts using dialysis against the purification buffer or by repeated concentration and dilution using centrifugal filter units.

  • The purified PEGylated protein can be further purified using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate mono-, multi-, and un-PEGylated species.[10]

Protocol 4: Characterization of the PEGylated Protein

This section outlines common methods for characterizing the PEGylated protein conjugate.

1. SDS-PAGE Analysis:

  • Analyze the purified PEGylated protein alongside the unmodified protein using SDS-PAGE.

  • The PEGylated protein will exhibit a significant increase in apparent molecular weight, appearing as a higher molecular weight band that is often broader than the unmodified protein band due to the heterogeneity of PEGylation.[11] Native PAGE can also be used to avoid potential interactions between PEG and SDS that can cause band smearing.[12][13]

2. Size-Exclusion Chromatography (SEC):

  • Perform SEC-HPLC to assess the purity of the PEGylated conjugate and separate different PEGylated species.

  • PEGylated proteins will elute earlier than their unmodified counterparts due to their larger hydrodynamic radius.[14]

3. Mass Spectrometry (MS):

  • Determine the molecular weight and the degree of PEGylation (number of PEG chains per protein) using MALDI-TOF MS or ESI-MS.[15][16][17]

  • MALDI-TOF MS is often preferred for analyzing heterogeneous PEGylated samples as it can resolve individual oligomers.[18]

Visualizations

experimental_workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Carboxyl Activation cluster_step3 Step 3: Protein Conjugation cluster_step4 Step 4: Purification & Characterization start This compound deprotection Treat with TFA/DCM start->deprotection product1 NH2-PEG24-CH2CH2COOH deprotection->product1 activation Add EDC/NHS product1->activation product2 NH2-PEG24-CH2CH2CO-NHS activation->product2 conjugation React at pH 7.2-8.0 product2->conjugation protein Target Protein protein->conjugation product3 PEGylated Protein conjugation->product3 purification Purification (SEC/IEX) product3->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for protein PEGylation.

pegylation_effects cluster_pk Pharmacokinetic Improvements cluster_pd Pharmacodynamic & Other Effects protein Therapeutic Protein pegylation PEGylation with This compound protein->pegylation peg_protein PEGylated Protein pegylation->peg_protein half_life Increased Half-life peg_protein->half_life shields from clearance clearance Reduced Renal Clearance peg_protein->clearance increases hydrodynamic radius solubility Enhanced Solubility peg_protein->solubility hydrophilic PEG chain immunogenicity Reduced Immunogenicity peg_protein->immunogenicity masks epitopes stability Increased Stability peg_protein->stability protects from proteolysis targeting Potential for Further Functionalization (via -NH2) peg_protein->targeting

Caption: Effects of PEGylation on protein properties.

References

Application Notes and Protocols for Boc-NH-PEG24-CH2CH2COOH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Boc-NH-PEG24-CH2CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, in the development of targeted drug delivery systems. Detailed protocols derived from peer-reviewed research are included to guide the user in applying this versatile linker in their own experimental workflows.

Introduction to this compound

This compound is a high-purity, monodisperse PEG linker comprising a Boc (tert-butyloxycarbonyl) protected amine group and a terminal carboxylic acid, separated by a 24-unit PEG chain. This structure offers several advantages in the design of sophisticated drug delivery vehicles such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted nanoparticles.

The key features of this linker include:

  • Boc-Protected Amine: Allows for controlled, stepwise conjugation. The Boc group is stable under a variety of reaction conditions and can be selectively removed under mild acidic conditions to yield a primary amine for subsequent coupling reactions.

  • Carboxylic Acid Terminus: Can be activated to form stable amide bonds with primary amines on targeting ligands, drug molecules, or other components of the delivery system.

  • PEG24 Spacer: The 24-unit polyethylene glycol chain imparts significant hydrophilicity to the conjugate, which can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the final construct. The length of the PEG linker can also influence the binding affinity and efficacy of the targeted therapy.

Applications in Targeted Drug and Gene Delivery

The unique properties of the this compound linker make it a valuable tool in several targeted delivery strategies.

Targeted Gene Delivery Polyplexes

In the field of gene therapy, targeted delivery of genetic material to specific cell types is a major goal. The Boc-NH-PEG24-linker can be used to attach targeting peptides to polyplexes, which are complexes of nucleic acids and cationic polymers designed to deliver genes into cells.

A notable example is the development of a targeted gene delivery system for hepatocellular carcinoma. In this system, a c-MET-binding peptide was coupled to a polyplex carrier using a PEG24 linker to facilitate the targeted delivery of the sodium iodide symporter (NIS) gene.[1]

Antiviral Lipopeptides

The length of the PEG linker has been shown to be a critical determinant of the efficacy of antiviral lipopeptides. In a study developing broad-spectrum antiviral agents against paramyxoviruses, a 24-unit PEG linker was found to be optimal for connecting a fusion inhibitory peptide to a cholesterol moiety.[2] This construct, VG-PEG24-Chol, demonstrated superior membrane insertion and antiviral activity.[2]

Antibody-Drug Conjugates (ADCs)

While direct use of this compound in a specific, detailed ADC protocol was not found in the immediate literature, the utility of a 24-unit PEG linker in ADC design has been demonstrated. The architecture of the PEG linker (linear vs. pendant) can significantly impact the stability and pharmacokinetics of the ADC. For instance, in highly loaded ADCs, a branched or pendant PEG configuration may offer better shielding of a hydrophobic payload compared to a linear 24-unit PEG linker.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing a 24-unit PEG linker in various targeted delivery systems.

Table 1: Antiviral Activity of a PEG24-Linked Lipopeptide [2]

CompoundTarget VirusIC90 (nM)
VG-PEG24-CholHPIV30.1
VG-PEG24-CholNiV2

Table 2: In Vivo Efficacy of a PEG24-Linked Antiviral Peptide

Treatment GroupSurvival OutcomeReference
VG-PEG24-CholSignificantly improved survival in a lethal infection model[2]

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture in ADCs (DAR 8) [3]

Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of targeted drug delivery systems using a 24-unit PEG linker.

Protocol 1: Synthesis of a Targeted Peptide-Polyplex for Gene Delivery

This protocol is adapted from the work of Urnauer et al. (2016) for the synthesis of a c-MET-binding peptide-PEG24-polyplex.[1]

Objective: To conjugate a targeting peptide to a polyplex carrier using the this compound linker for targeted gene delivery.

Materials:

  • c-MET-binding peptide (cMBP2) with a free amine group

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Cationic oligo(ethanamino)amide (Stp) core (or other polyplex carrier)

  • Dialysis tubing (appropriate MWCO)

  • Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for 4 hours to form the NHS ester.

    • Monitor the reaction by TLC or LC-MS.

    • Remove the dicyclohexylurea byproduct by filtration.

    • The activated Boc-NH-PEG24-NHS ester can be used directly or purified.

  • Conjugation to the Targeting Peptide:

    • Dissolve the c-MET-binding peptide in DMF.

    • Add the activated Boc-NH-PEG24-NHS ester and a non-nucleophilic base like DIPEA.

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of the Boc-NH-PEG24-peptide conjugate by HPLC.

    • Purify the conjugate by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified Boc-NH-PEG24-peptide conjugate in a solution of TFA in DCM (e.g., 20% v/v).

    • Stir at room temperature for 1-2 hours.

    • Monitor the deprotection by HPLC.

    • Remove the solvent and TFA under vacuum to obtain the NH2-PEG24-peptide.

  • Conjugation to the Polyplex Carrier:

    • Activate the carboxyl groups on the polyplex carrier (if necessary) using a similar NHS/DCC chemistry.

    • React the NH2-PEG24-peptide with the activated polyplex carrier in a suitable buffer (e.g., PBS pH 7.4).

    • Allow the reaction to proceed for several hours at room temperature.

    • Purify the final peptide-PEG24-polyplex conjugate by dialysis to remove unreacted components.

Characterization:

  • Confirm the structure and purity of the final conjugate using techniques such as NMR, Mass Spectrometry, and HPLC.

  • Determine the degree of peptide conjugation to the polyplex.

Protocol 2: Synthesis of an Antiviral Lipopeptide (VG-PEG24-Chol)

This protocol is based on the work of Porotto and colleagues in the development of a broad-spectrum antiviral lipopeptide.[2]

Objective: To synthesize a fusion inhibitory peptide conjugated to cholesterol via a 24-unit PEG linker.

Materials:

  • Fusion inhibitory peptide (VG) with a C-terminal cysteine.

  • Maleimide-PEG24-NH-Boc (or synthesize from Boc-NH-PEG24-COOH and a maleimide-amine linker).

  • Cholesterol with a reactive group (e.g., cholesterol-NHS ester).

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Dimethylformamide (DMF).

  • Diisopropylethylamine (DIPEA).

  • Purification equipment (HPLC).

Procedure:

  • Synthesis of Maleimide-PEG24-NH-Boc (if not commercially available):

    • React Boc-NH-PEG24-COOH with a suitable maleimide-amine linker using standard peptide coupling chemistry (e.g., HATU/DIPEA in DMF).

    • Purify the product by flash chromatography or HPLC.

  • Boc Deprotection of Maleimide-PEG24-NH-Boc:

    • Treat the Maleimide-PEG24-NH-Boc with TFA in DCM to remove the Boc protecting group, yielding Maleimide-PEG24-NH2.

    • Remove the solvent and TFA under vacuum.

  • Conjugation of Cholesterol to the PEG Linker:

    • React the Maleimide-PEG24-NH2 with an activated cholesterol derivative (e.g., cholesterol-NHS ester) in DMF with DIPEA.

    • Monitor the reaction by LC-MS.

    • Purify the Maleimide-PEG24-Cholesterol conjugate by HPLC.

  • Conjugation to the Peptide:

    • Dissolve the VG peptide (with a C-terminal cysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add the Maleimide-PEG24-Cholesterol conjugate. The maleimide group will react specifically with the thiol group of the cysteine.

    • Allow the reaction to proceed at room temperature for a few hours.

    • Monitor the formation of the final VG-PEG24-Chol lipopeptide by HPLC.

    • Purify the final product by preparative HPLC.

Characterization and Evaluation:

  • Confirm the identity and purity of the final lipopeptide by Mass Spectrometry and analytical HPLC.

  • Evaluate the antiviral activity using cell-based assays (e.g., plaque reduction assays) to determine the IC90.

  • Assess the in vivo efficacy in appropriate animal models of viral infection.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted drug delivery.

Caption: Mechanism of action for a PROTAC utilizing a PEG24 linker.

ADC_Synthesis_Workflow start Start: Boc-NH-PEG24-COOH step1 Step 1: Activate Carboxylic Acid (e.g., with NHS/DCC) start->step1 intermediate1 Boc-NH-PEG24-NHS ester step1->intermediate1 step2 Step 2: Conjugate to Drug (with amine group) intermediate1->step2 intermediate2 Boc-NH-PEG24-Drug step2->intermediate2 step3 Step 3: Boc Deprotection (TFA in DCM) intermediate2->step3 intermediate3 NH2-PEG24-Drug step3->intermediate3 step4 Step 4: Conjugate to Antibody (via activated carboxyls on mAb) intermediate3->step4 final_product Antibody-Drug Conjugate (ADC) step4->final_product

Caption: General workflow for synthesizing an ADC with a PEG24 linker.

Nanoparticle_Functionalization cluster_0 Linker Preparation cluster_1 Nanoparticle Surface cluster_2 Final Conjugate Linker_Start Boc-NH-PEG24-COOH Activate COOH Linker_Activated Boc-NH-PEG24-NHS Conjugate to Targeting Ligand Linker_Start->Linker_Activated Linker_Ligand Boc-NH-PEG24-Ligand Deprotect Boc Linker_Activated->Linker_Ligand Linker_Final NH2-PEG24-Ligand Linker_Ligand->Linker_Final Targeted_NP Targeted Nanoparticle Linker_Final->Targeted_NP NP Nanoparticle Core NP_Surface Surface Functional Groups (e.g., -COOH) Activate Surface Groups NP->NP_Surface NP_Surface->Targeted_NP Conjugate with NH2-PEG24-Ligand

Caption: Workflow for functionalizing a nanoparticle with a targeting ligand using a PEG24 linker.

References

Biotinylation of Boc-NH-PEG24-CH2CH2COOH: A Detailed Guide to Deprotection and Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of Boc-NH-PEG24-CH2CH2COOH and its subsequent biotinylation. This process yields a heterobifunctional linker, Biotin-NH-PEG24-CH2CH2COOH, a valuable tool in various biomedical and research applications. The long, hydrophilic polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making the terminal biotin and carboxylic acid moieties readily available for conjugation.

The resulting Biotin-NH-PEG24-CH2CH2COOH is a versatile reagent used in:

  • Targeted Drug Delivery: The carboxylic acid can be conjugated to therapeutic agents, while the biotin serves as a targeting ligand for cells or tissues expressing avidin or streptavidin, or for attachment to avidin/streptavidin-modified carriers.

  • Immunoassays: The biotinylated PEG linker can be incorporated into ELISA and other immunoassay formats for the detection and quantification of analytes.

  • Bioconjugation and Molecular Labeling: This reagent is used to biotinylate proteins, peptides, antibodies, and other biomolecules through the carboxylic acid group, facilitating their detection, purification, and immobilization.

  • PROTACs: As a PEG-based PROTAC linker, it can be used in the synthesis of proteolysis-targeting chimeras.

  • Surface Modification: The linker can be used to modify surfaces of nanoparticles, beads, and other materials to introduce biotin functionality for affinity capture and other applications.

The following protocols provide a step-by-step guide for the successful synthesis and purification of Biotin-NH-PEG24-CH2CH2COOH.

Experimental Workflow

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_biotinylation Step 2: Biotinylation cluster_purification Step 3: Purification start_material This compound deprotection Dissolve in DCM Add TFA Stir at room temperature start_material->deprotection 1.1 evaporation1 Remove solvent and excess TFA in vacuo deprotection->evaporation1 1.2 intermediate H2N-PEG24-CH2CH2COOH (TFA salt) evaporation1->intermediate 1.3 dissolve_intermediate Dissolve intermediate in anhydrous DMF/DCM intermediate->dissolve_intermediate Proceed to biotinylation add_reagents Add NHS-Biotin and a non-amine base (e.g., DIPEA) Stir at room temperature dissolve_intermediate->add_reagents 2.1 reaction Monitor reaction by TLC or LC-MS add_reagents->reaction 2.2 workup Aqueous workup or precipitation reaction->workup After reaction completion chromatography Purify by column chromatography (e.g., silica gel or size-exclusion) workup->chromatography 3.1 final_product Biotin-NH-PEG24-CH2CH2COOH chromatography->final_product 3.2

Troubleshooting & Optimization

Technical Support Center: Improving Boc-NH-PEG24-CH2CH2COOH Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the conjugation efficiency of Boc-NH-PEG24-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS conjugation of this compound to a primary amine?

A1: A two-step pH process is highly recommended for optimal conjugation efficiency.

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common choice of buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer, as it does not contain primary amines or carboxyl groups that could interfere with the reaction.

  • Conjugation Step (Amine Coupling): The subsequent reaction of the activated NHS-ester with a primary amine on the target molecule (e.g., a protein or peptide) is most efficient at a neutral to slightly basic pH, generally in the range of 7.0 to 8.5 . This is because the primary amine needs to be in its unprotonated form (-NH2) to act as an effective nucleophile.

Q2: What are the recommended molar ratios of EDC, NHS, and this compound?

A2: The optimal molar ratios can vary depending on the specific reactants and desired degree of PEGylation. However, a common starting point is a molar excess of EDC and NHS relative to the carboxylated PEG linker. For conjugating to a protein, a molar excess of the PEG linker to the protein is also typically used.

Q3: Why is my conjugation yield low?

A3: Low conjugation yield can be attributed to several factors, including suboptimal pH, hydrolysis of the NHS-ester, inappropriate buffer composition, incorrect molar ratios of reactants, or issues with the protein itself (e.g., aggregation, inaccessibility of amine groups). Our troubleshooting guide below provides a more in-depth analysis of potential causes and solutions.

Q4: What is NHS-ester hydrolysis and how can I minimize it?

A4: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, converting the ester back to a carboxyl group and rendering the PEG linker inactive for conjugation. The rate of hydrolysis increases significantly with increasing pH. While the amine coupling step requires a pH of 7.0-8.5, it's crucial to perform this step promptly after the activation step to minimize hydrolysis of the NHS-ester. The half-life of NHS-esters can be as short as 10 minutes at pH 8.6.[1]

Q5: Which buffers should I use for the activation and conjugation steps?

A5: The choice of buffer is critical to avoid interference with the reaction.

  • Activation Buffer (pH 4.5-6.0): Use a buffer that does not contain primary amines or carboxylates. MES buffer is a highly recommended choice.

  • Conjugation Buffer (pH 7.0-8.5): Use a buffer that does not contain primary amines. Phosphate-buffered saline (PBS) at pH 7.2-7.5 or sodium bicarbonate buffer are common choices. Avoid buffers like Tris, as they contain primary amines that will compete with your target molecule for reaction with the activated PEG.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound and provides systematic steps to identify and resolve them.

Problem: Low or No Conjugation Product

G start Start Troubleshooting: Low/No Conjugation check_reagents Verify Reagent Quality and Concentration start->check_reagents check_ph Confirm pH of Reaction Buffers check_reagents->check_ph Reagents OK sub_reagents1 Are EDC/NHS old or improperly stored? (Moisture sensitive) check_reagents->sub_reagents1 check_protocol Review Conjugation Protocol check_ph->check_protocol pH Correct sub_ph1 Activation pH (4.5-6.0)? check_ph->sub_ph1 hydrolysis Suspect NHS-Ester Hydrolysis check_protocol->hydrolysis Protocol Followed sub_protocol1 Was a two-step protocol used? check_protocol->sub_protocol1 protein_issue Investigate Protein-Related Issues hydrolysis->protein_issue Hydrolysis Minimized sub_hydrolysis1 Was there a significant delay between activation and conjugation steps? hydrolysis->sub_hydrolysis1 sub_protein1 Is the protein aggregated or unstable in the reaction buffer? protein_issue->sub_protein1 sub_reagents2 Are stock solution concentrations accurate? sub_reagents1->sub_reagents2 No action_reagents Action: Use fresh EDC/NHS. Verify concentrations. sub_reagents1->action_reagents Yes sub_reagents2->check_ph Yes sub_reagents2->action_reagents No sub_ph2 Conjugation pH (7.0-8.5)? sub_ph1->sub_ph2 Yes action_ph Action: Calibrate pH meter. Prepare fresh buffers (MES for activation, PBS for conjugation). sub_ph1->action_ph No sub_ph3 Buffer contains interfering -NH2 or -COOH groups? sub_ph2->sub_ph3 Yes sub_ph2->action_ph No sub_ph3->check_protocol No sub_ph3->action_ph Yes sub_protocol2 Are molar ratios optimized? (Excess EDC/NHS over PEG, excess PEG over protein) sub_protocol1->sub_protocol2 Yes action_protocol Action: Implement two-step protocol. Perform a titration of molar ratios. sub_protocol1->action_protocol No sub_protocol2->hydrolysis Yes sub_protocol2->action_protocol No sub_hydrolysis1->protein_issue No action_hydrolysis Action: Minimize time between steps. Perform conjugation immediately after activation. sub_hydrolysis1->action_hydrolysis Yes sub_protein2 Are primary amines accessible for conjugation? sub_protein1->sub_protein2 No action_protein Action: Characterize protein stability (DLS, SEC). Consider buffer additives. Perform protein structure analysis. sub_protein1->action_protein Yes sub_protein2->action_protein No

Caption: Troubleshooting decision tree for low PEGylation yield.

Data Presentation: Optimizing Reaction Parameters

While precise quantitative data for every condition is highly dependent on the specific protein and experimental setup, the following tables summarize generally accepted ranges and their impact on conjugation efficiency.

Table 1: Effect of pH on EDC/NHS Conjugation Steps

Reaction StepRecommended pH RangeRationalePotential Issues Outside Range
Activation 4.5 - 6.0Maximizes the formation of the amine-reactive NHS-ester.< 4.5: Slower activation rate. > 6.0: Increased hydrolysis of EDC.
Conjugation 7.0 - 8.5Ensures the primary amine of the target molecule is deprotonated and nucleophilic.< 7.0: Slower conjugation due to protonated amines. > 8.5: Rapid hydrolysis of the NHS-ester.[1]

Table 2: Recommended Molar Ratios for Reactants

Reactant RatioRecommended Starting Range (molar excess)RationalePotential Issues Outside Range
EDC : Boc-NH-PEG-COOH 2 - 10 foldDrives the activation of the carboxyl group.Too Low: Incomplete activation. Too High: Can lead to side reactions and difficulties in removal.
NHS : EDC 1.25 - 2.5 foldEfficiently converts the unstable O-acylisourea intermediate to the more stable NHS-ester.Too Low: Inefficient conversion, leading to lower yield. Too High: Unnecessary excess, can be difficult to remove.
PEG-Linker : Protein 5 - 20 foldIncreases the probability of successful conjugation to the protein.Too Low: Low degree of PEGylation. Too High: Can lead to multiple PEGylations per protein and waste of reagent.

Experimental Protocols

Two-Step Protocol for Conjugating this compound to a Protein

This protocol is a general guideline and should be optimized for your specific protein and application.

Materials:

  • This compound

  • Protein with primary amine(s)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Workflow Diagram:

G start Start prep_reagents Prepare Reagents (Protein, PEG, EDC, NHS, Buffers) start->prep_reagents activation Step 1: Activation - Dissolve PEG in Activation Buffer - Add EDC and NHS - Incubate for 15 min at RT prep_reagents->activation desalting1 Optional: Desalting (Remove excess EDC/NHS) activation->desalting1 conjugation Step 2: Conjugation - Adjust pH to 7.5 - Add activated PEG to Protein - Incubate for 2h at RT activation->conjugation Immediate (if no desalting) desalting1->conjugation quenching Quench Reaction (Add Quenching Buffer) conjugation->quenching purification Purify Conjugate (e.g., SEC, IEX) quenching->purification analysis Analyze Conjugate (SDS-PAGE, HPLC, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for two-step protein PEGylation.

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to the desired concentration.

  • Add EDC to a final concentration that is a 2-10 fold molar excess over the PEG linker.

  • Immediately add NHS (or Sulfo-NHS) to a final concentration that is a 1.25-2.5 fold molar excess over EDC.

  • Incubate the reaction for 15 minutes at room temperature.

Step 2: Conjugation to the Protein

  • Option A (with desalting): Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Conjugation Buffer.

  • Option B (without desalting): If not removing excess reagents, adjust the pH of the activation reaction mixture to 7.5 by adding a small amount of concentrated, amine-free base (e.g., 1 M phosphate buffer, pH 7.5).

  • Add the activated PEG solution to your protein solution (in Conjugation Buffer) at a 5-20 fold molar excess of PEG to protein.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

Step 3: Quenching, Purification, and Analysis

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purify the PEGylated protein from unreacted PEG and other reagents using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Analyze the purified conjugate using SDS-PAGE (to observe the increase in molecular weight), HPLC, and/or Mass Spectrometry to determine the degree of PEGylation and purity.

References

Boc-NH-PEG24-CH2CH2COOH solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG24-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the solubility of this reagent in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule, possessing both hydrophobic (Boc group) and hydrophilic (PEG chain and carboxylic acid) characteristics. Its solubility is influenced by the long PEG chain. Generally, it is soluble in many polar organic solvents. However, as the PEG chain length increases, the solubility in some organic solvents may decrease while it increases in aqueous solutions.[1][2]

Q2: In which organic solvents is this compound expected to be soluble?

A2: Based on the properties of similar PEGylated molecules, this compound is expected to be readily soluble in a variety of polar aprotic and chlorinated solvents.[1][2] These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dichloromethane (DCM), and Chloroform.[2][3] Its solubility is expected to be lower in alcohols like methanol and ethanol, and it is generally insoluble in nonpolar solvents such as ethers and alkanes.[2][4]

Q3: Why is my this compound difficult to dissolve, even in recommended solvents?

A3: Several factors can contribute to dissolution difficulties:

  • Kinetics of Dissolution: Even in a suitable solvent, the dissolution of larger PEG molecules can be slow at room temperature.[3]

  • Hygroscopicity: PEG compounds are known to be hygroscopic and can absorb moisture from the air, which may affect their solubility characteristics.[2]

  • Purity of the Compound: Impurities can affect the solubility profile.

  • Solvent Quality: The presence of water or other impurities in the organic solvent can impact the solubility of the PEGylated compound. For reactions involving moisture-sensitive functional groups, the use of anhydrous solvents is crucial.[2]

Q4: Can I heat the mixture to aid dissolution?

A4: Yes, gentle heating can be an effective method to aid the dissolution of PEG derivatives.[3] It is advisable to warm the solution gently (e.g., to 30-40 °C) with stirring. For higher molecular weight PEGs, they can be dissolved in warm water at 80-90 °C without adverse effects, though this is for aqueous solutions.[4][5] Always monitor for any signs of degradation, although PEGs are generally stable to heat.[2]

Q5: Is sonication a suitable method for assisting dissolution?

A5: Yes, sonication can be used to aid in the dissolution of PEGylated compounds, especially if precipitation or phase separation occurs during preparation.[6]

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides an inferred solubility profile based on data from structurally analogous molecules and general knowledge of PEG derivatives. Researchers are strongly encouraged to perform their own solubility tests for precise applications.[1]

Solvent ClassificationSolventInferred SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA good initial solvent to try for creating stock solutions.[1][2]
Dimethylformamide (DMF)HighCommonly used for reactions involving PEG acids.[2]
N,N-Dimethylacetamide (DMAc)HighExpected to have good solubility based on similar compounds.[1]
Tetrahydrofuran (THF)Moderate to HighDissolution may be slow at room temperature.[3]
Acetonitrile (ACN)ModerateMay require warming or sonication for complete dissolution.[1]
Chlorinated Dichloromethane (DCM)HighA common solvent for reactions with PEG derivatives.[2]
ChloroformHighA suitable alternative to DCM.[2]
Polar Protic MethanolLow to ModerateSolubility is generally lower than in polar aprotic solvents.[2]
EthanolLow to ModerateSimilar to methanol, solubility may be limited.[2]
WaterHighThe long PEG chain and carboxylic acid enhance aqueous solubility.[2][7]
Nonpolar Diethyl EtherInsolubleNot a suitable solvent.[2]
HexanesInsolubleNot a suitable solvent.[4][5]
TolueneLowMay show some solubility with heating.[2]

Troubleshooting Guide

If you are experiencing issues with dissolving this compound, please follow the steps outlined in the workflow below.

G start Start: Solubility Issue with This compound check_solvent Step 1: Verify Solvent Choice - Is it a recommended solvent (e.g., DMSO, DMF, DCM)? start->check_solvent solvent_no Choose an appropriate solvent from the solubility table. check_solvent->solvent_no No check_purity Step 2: Check Compound and Solvent Quality - Is the compound within its expiry date? - Is the solvent of high purity (anhydrous if necessary)? check_solvent->check_purity Yes solvent_no->check_solvent purity_no Use fresh, high-purity compound and/or solvent. check_purity->purity_no No gentle_methods Step 3: Apply Gentle Dissolution Techniques - Vortex or stir vigorously. - Has the sample been given sufficient time to dissolve? check_purity->gentle_methods Yes purity_no->check_purity more_forceful Step 4: Use More Forceful Methods - Gently warm the solution (30-40 °C). - Use a sonicator bath. gentle_methods->more_forceful still_insoluble Still Insoluble? more_forceful->still_insoluble consider_alternatives Consider Alternative Solvents or Co-solvent Systems. Consult literature for similar compounds. still_insoluble->consider_alternatives Yes success Success: Compound Dissolved still_insoluble->success No

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general procedure to determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (high purity)

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Preparation:

    • Ensure the vial is clean and dry.

    • Accurately weigh a small amount of this compound (e.g., 5 mg) into the vial.

  • Initial Solvent Addition:

    • Add a small, measured volume of the organic solvent (e.g., 100 µL) to the vial.

  • Dissolution Attempts at Room Temperature:

    • Vortex or stir the mixture vigorously for 2-5 minutes.

    • Visually inspect for any undissolved solid.

    • If the solid has dissolved, the solubility is at least 50 mg/mL. Proceed to add more compound to determine the saturation point if necessary.

    • If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 50 µL), vortexing/stirring after each addition, until the solid dissolves completely. Record the total volume of solvent used.

  • Assisted Dissolution (if necessary):

    • If the compound remains insoluble after adding a significant volume of solvent at room temperature, gently warm the mixture to 30-40 °C while stirring.

    • Alternatively, place the vial in a sonicator bath for 5-10 minute intervals.

    • After each heating or sonication step, allow the solution to cool to room temperature to check for precipitation.

  • Calculating Solubility:

    • Once the compound is fully dissolved, calculate the approximate solubility using the following formula:

      • Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis weigh Weigh Compound add_solvent Add Initial Solvent Volume weigh->add_solvent vortex Vortex/Stir add_solvent->vortex observe Observe for Dissolution vortex->observe add_more_solvent Add More Solvent observe->add_more_solvent Not Dissolved heat_sonicate Apply Heat/Sonication observe->heat_sonicate Insoluble after significant volume calculate Calculate Solubility observe->calculate Dissolved add_more_solvent->vortex heat_sonicate->vortex end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Preparing a Stock Solution in an Organic Solvent

Objective: To prepare a stock solution of a specified concentration.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Volumetric flask or appropriate vial

  • Syringe or pipette for accurate liquid transfer

Procedure:

  • Handling Precautions: As PEG derivatives can be hygroscopic, minimize their exposure to atmospheric moisture. Allow the container of this compound to equilibrate to room temperature before opening.[2]

  • Weighing: Accurately weigh the desired amount of this compound and transfer it to the volumetric flask or vial.

  • Solvent Addition: Add approximately half of the final desired volume of the solvent to the flask/vial.

  • Dissolution:

    • Cap the flask/vial and swirl or stir until the solid is completely dissolved.

    • If necessary, use gentle warming or sonication as described in the troubleshooting guide.

  • Final Volume Adjustment: Once the solid is dissolved and the solution has returned to room temperature, add the solvent to reach the final desired volume.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature, typically -20°C or -80°C for long-term storage, to prevent solvent evaporation and degradation.[6] For moisture-sensitive applications, store under an inert atmosphere (e.g., argon or nitrogen).

References

Preventing aggregation during PEGylation with Boc-NH-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent protein aggregation during PEGylation with Boc-NH-PEG24-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern during PEGylation?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a Boc-protected amine on one end and a carboxylic acid on the other. For PEGylation of proteins on primary amines (like lysine residues), the carboxylic acid group must be activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). Aggregation is a major concern during this process for several reasons:

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[1]

  • High Protein Concentration: At high concentrations, protein molecules are in close proximity, which increases the likelihood of intermolecular interactions and aggregation.[1]

  • Reagent-Induced Precipitation: The addition of activating agents (EDC/NHS) or the PEG reagent itself (especially if dissolved in an organic solvent) can cause localized changes in the solution, leading to protein denaturation and precipitation.[1]

  • Change in Isoelectric Point (pI): PEGylation neutralizes positively charged surface lysines, which lowers the protein's overall pI. If the new pI is close to the pH of the reaction or purification buffer, the conjugate's solubility can decrease, causing aggregation.

Q2: How does the EDC/NHS activation of this compound work?

The PEGylation process using this linker is a two-step reaction:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2]

  • Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, replacing it with a more stable amine-reactive NHS ester. This activated PEG linker is then ready to react with primary amines on the protein.[2]

This two-step activation is crucial for efficient conjugation and is typically performed at a slightly acidic pH (e.g., pH 5-6) to optimize the activation reaction while minimizing hydrolysis of the NHS ester.[3]

Q3: What are the critical parameters to control to prevent aggregation?

Several parameters must be carefully optimized:

  • pH: A two-step pH process is often recommended. The activation of the PEG linker with EDC/NHS is most efficient at pH 4.5-7.2.[3] The subsequent conjugation of the activated PEG to the protein's primary amines is more efficient at a pH of 7.2-8.5.[4]

  • Temperature: Lowering the reaction temperature (e.g., 4°C) can slow down both the conjugation reaction and the aggregation process, which can be beneficial for sensitive proteins.[1]

  • Protein Concentration: It is advisable to test a range of protein concentrations. Lower concentrations (e.g., 0.5-2 mg/mL) can reduce the risk of intermolecular aggregation.[1]

  • Molar Ratio of Reactants: The molar excess of the activated PEG linker to the protein should be optimized. A high excess can lead to over-PEGylation and potential aggregation. A common starting point is a 5- to 20-fold molar excess of the PEG linker to the protein.[5] The molar ratio of EDC and NHS to the PEG linker is also critical for efficient activation.

Q4: Can I add excipients to the reaction mixture to prevent aggregation?

Yes, adding stabilizing excipients to the reaction buffer can be a very effective strategy. Common stabilizers include:

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol can act as protein stabilizers.[1]

  • Amino Acids: Arginine and glycine are known to suppress protein-protein interactions and reduce aggregation.[1]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) can prevent surface-induced aggregation.[1]

Troubleshooting Guide

Problem: I observe immediate precipitation upon adding the activated PEG linker to my protein solution.

Possible CauseSuggested Solution
Drastic pH Shift Ensure the pH of the activated PEG solution and the protein solution are compatible before mixing. Adjust the pH of the protein solution to the desired conjugation pH (typically 7.2-8.5) before adding the activated PEG.
High Reagent Concentration Add the activated PEG solution to the protein solution slowly and in small aliquots while gently stirring. This avoids localized high concentrations of the PEG reagent.
Solvent Mismatch If the activated PEG is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). High concentrations of organic solvents can denature proteins.
Protein Instability at Conjugation pH Your protein may be unstable at the optimal pH for conjugation. Consider performing the reaction at a slightly lower pH, even if it slows down the reaction rate, or screen for a more stabilizing buffer system at the target pH.

Problem: My PEGylated protein appears soluble initially but aggregates during purification or storage.

Possible CauseSuggested Solution
Change in Isoelectric Point (pI) The pI of your protein has likely shifted after PEGylation. If the new pI is close to the pH of your purification or storage buffer, the conjugate will be less soluble. Determine the pI of your PEGylated protein and adjust the buffer pH to be at least one pH unit away from the pI.
Increased Hydrophobicity Masking of charged lysine residues can sometimes expose hydrophobic patches on the protein surface, leading to aggregation over time. The addition of stabilizing excipients like arginine or low concentrations of non-ionic surfactants to the storage buffer can help mitigate this.
Suboptimal Storage Conditions For long-term storage, it is generally recommended to store PEGylated proteins at -20°C or -80°C.[6] The addition of cryoprotectants like glycerol (at a final concentration of 25-50%) can prevent damage during freezing and thawing.[6] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[6]

Data Presentation

Table 1: Recommended Reaction Conditions for PEGylation with this compound

ParameterActivation Step (PEG-COOH + EDC/NHS)Conjugation Step (Activated PEG + Protein)
pH 5.0 - 6.0[3]7.2 - 8.5[4]
Buffer MES Buffer (non-amine, non-carboxylate)[2]Phosphate, Borate, or Bicarbonate Buffer[4]
Temperature Room Temperature[3]4°C to Room Temperature[1]
Incubation Time 15 - 30 minutes[3]1 - 2 hours at RT, or 2-4 hours at 4°C[7]

Table 2: Molar Ratios of Reagents for PEGylation

ReactantsRecommended Molar RatioNotes
EDC : NHS : PEG-COOH 2:2:1 to 10:10:1[1]A molar excess of EDC and NHS is used to drive the activation of the PEG linker.
Activated PEG : Protein 5:1 to 20:1[5]The optimal ratio should be determined empirically for each protein to achieve the desired degree of PEGylation without causing aggregation.

Table 3: Common Stabilizing Excipients to Prevent Aggregation

ExcipientTypical ConcentrationMechanism of Action
Sucrose 5-10% (w/v)[1]Preferential exclusion, increases protein stability.[1]
Arginine 50-100 mM[1]Suppresses non-specific protein-protein interactions.[1]
Polysorbate 20 0.01-0.05% (v/v)[1]Reduces surface tension and prevents adsorption.[1]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) - Sulfo-NHS is recommended for its increased water solubility.

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Anhydrous DMSO or DMF (if needed to dissolve the PEG linker)

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a fresh solution of EDC and Sulfo-NHS in the Activation Buffer.

  • Dissolve the this compound in the Activation Buffer. If solubility is an issue, first dissolve it in a minimal amount of anhydrous DMSO or DMF.

  • Add the EDC and Sulfo-NHS solution to the PEG linker solution. A typical molar ratio is 2:2:1 of EDC:Sulfo-NHS:PEG-COOH.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • The activated PEG-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Protein PEGylation and Quenching

Materials:

  • Activated this compound (from Protocol 1)

  • Protein solution in Conjugation Buffer

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Procedure:

  • Ensure the protein solution is in the appropriate Conjugation Buffer and at the desired concentration (e.g., 2-5 mg/mL).

  • Slowly add the activated PEG-NHS ester solution to the protein solution while gently stirring. A starting point for the molar ratio of PEG to protein is 10:1.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining activated PEG-NHS esters.

  • Incubate for an additional 15-30 minutes at room temperature.

  • The PEGylated protein is now ready for purification.

Protocol 3: Analysis of PEGylation and Aggregation

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. High molecular weight bands may indicate aggregation.

  • Size Exclusion Chromatography (SEC): To separate and quantify the monomeric PEGylated protein from aggregates and unreacted protein. Aggregates will elute earlier than the monomer.[1]

  • Dynamic Light Scattering (DLS): To measure the size distribution of particles in the solution and detect the presence of larger aggregates.[1]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.[8]

Mandatory Visualization

PEGylation_Workflow cluster_activation Activation Step (pH 5-6) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_quenching Quenching & Purification cluster_analysis Analysis PEG Boc-NH-PEG-COOH Activated_PEG Activated PEG-NHS Ester PEG->Activated_PEG 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Reaction_Mix PEGylation Reaction Activated_PEG->Reaction_Mix Protein Protein Solution Protein->Reaction_Mix Purification Purification (e.g., SEC) Reaction_Mix->Purification 1-4 hours Quench Quenching Agent (Tris/Glycine) Quench->Reaction_Mix Analysis Characterization (SDS-PAGE, SEC, DLS, MS) Purification->Analysis Final_Product Purified PEGylated Protein Analysis->Final_Product

Caption: Experimental workflow for protein PEGylation with this compound.

Troubleshooting_Aggregation cluster_timing When did aggregation occur? cluster_immediate_causes Immediate Aggregation Causes cluster_delayed_causes Delayed Aggregation Causes cluster_solutions Solutions Start Aggregation Observed? Immediate Immediately during reaction Start->Immediate Delayed During purification/storage Start->Delayed pH_Shock pH Shock / Incompatibility Immediate->pH_Shock Solvent_Shock High Organic Solvent % Immediate->Solvent_Shock Concentration High Protein/Reagent Concentration Immediate->Concentration pI_Shift pI near Buffer pH Delayed->pI_Shift Hydrophobicity Increased Hydrophobicity Delayed->Hydrophobicity Storage_Conditions Suboptimal Storage (Temp, Freeze-Thaw) Delayed->Storage_Conditions Optimize_pH Optimize pH & Buffer pH_Shock->Optimize_pH Control_Addition Slow Reagent Addition Solvent_Shock->Control_Addition Lower_Concentration Lower Protein Concentration Concentration->Lower_Concentration pI_Shift->Optimize_pH Add_Excipients Add Stabilizing Excipients Hydrophobicity->Add_Excipients Optimize_Storage Optimize Storage Buffer & Conditions Storage_Conditions->Optimize_Storage

Caption: Troubleshooting decision tree for protein aggregation during PEGylation.

References

Technical Support Center: Activation of Boc-NH-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the activation of Boc-NH-PEG24-CH2CH2COOH for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for activating the carboxylic acid of this compound?

A1: The most common and effective method for activating the terminal carboxylic acid of this compound is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction first forms a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester.[1]

Q2: What are the main side reactions to be aware of during the activation process?

A2: The two primary side reactions that can occur during the EDC/NHS activation of this compound are:

  • N-acylurea formation: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct, which terminates the activation pathway.[2]

  • Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis, especially at neutral to high pH, which regenerates the original carboxylic acid and renders the PEG linker inactive for conjugation.[3][4]

Q3: Why is a two-step pH protocol recommended for this reaction?

A3: A two-step protocol with distinct pH values for activation and conjugation is highly recommended to optimize the overall reaction efficiency and minimize side reactions.[1]

  • Activation Step (pH 4.5-6.0): This acidic environment is optimal for the formation of the amine-reactive NHS ester from the carboxylic acid using EDC and NHS.[1][5]

  • Conjugation Step (pH 7.2-8.5): The pH is then raised to a neutral or slightly basic level for the efficient reaction of the newly formed NHS ester with the primary amine on the target molecule.[5][6]

Q4: Which buffers should be used for the activation and conjugation steps?

A4: The choice of buffer is critical to avoid interference with the reaction chemistry.

  • Activation Buffer (pH 4.5-6.0): A non-amine, non-carboxylate buffer is essential. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most commonly used and recommended choice.[1]

  • Conjugation Buffer (pH 7.2-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), borate buffer, or carbonate-bicarbonate buffer are suitable for the conjugation step.[1] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the activated PEG.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the activation of this compound and subsequent conjugation reactions.

Issue 1: Low or No Conjugation Yield

This is the most frequent problem and can be attributed to several factors related to the activation step.

Possible Cause Recommended Action & Troubleshooting Steps
Suboptimal pH Verify the pH of both your activation and conjugation buffers using a calibrated pH meter. Ensure the activation pH is between 4.5 and 6.0 and the conjugation pH is between 7.2 and 8.5.[1][5]
Hydrolysis of Activated NHS Ester The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions, which decreases as the pH increases.[4] Proceed to the conjugation step immediately after the activation is complete. If possible, perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time.[7]
Inactive EDC or NHS EDC is particularly sensitive to moisture and can hydrolyze over time.[7] Use freshly opened or properly stored EDC and NHS for your reactions. Consider purchasing single-use aliquots.
Formation of N-acylurea Byproduct An excess of EDC can sometimes lead to an increase in the formation of the N-acylurea side product.[2] Optimize the molar ratio of EDC and NHS to the PEG-acid. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the this compound.[8]
Incompatible Buffers Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will interfere with the reaction. Ensure you are using recommended buffers like MES for activation and PBS or borate for conjugation.[1]
Issue 2: Unclear Results from Reaction Analysis

Analyzing the reaction mixture is key to understanding the efficiency of the activation and identifying any side products. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[9][10][11]

Interpreting HPLC-MS Data:

When analyzing your reaction mixture, you should look for the mass-to-charge ratio (m/z) of the expected products and potential side products.

Compound Description Approximate Molecular Weight (Da) Expected m/z (for [M+H]⁺)
This compound Starting Material1246.471247.48
Activated NHS Ester Desired Product1343.531344.54
Hydrolyzed Product Result of NHS ester hydrolysis1246.471247.48
N-acylurea Byproduct Side product from EDC reaction1401.711402.72

Note: The molecular weight of EDC (free base) is approximately 155.24 Da. The molecular weight of EDC hydrochloride is 191.70 Da.[12][13][14][15] The N-acylurea byproduct forms from the reaction of the activated PEG with another molecule of EDC.

Quantitative Data Summary

The efficiency of the activation and the extent of side reactions are highly dependent on the reaction conditions.

Table 1: Half-life of NHS Esters at Various pH Values

pH Temperature Approximate Half-life
7.00°C4-5 hours
8.0Room Temp~210 minutes
8.5Room Temp~180 minutes
8.64°C10 minutes
9.0Room Temp~125 minutes

Data summarized from multiple sources.[4][16][17]

Table 2: Yield of Products in EDC/NHS Activation of Polymer Brushes

Product Approximate Yield
NHS-ester ~45%
Anhydride ~40%
N-acylurea Low, but increases with excess EDC

Note: These yields are based on studies with poly(acrylic acid) brushes and may vary for this compound in solution.

Experimental Protocols

Protocol 1: Two-Step Activation of this compound

This protocol provides a general guideline for the activation of this compound in an aqueous environment.

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Molecule with a primary amine for conjugation

  • Conjugation Buffer: 0.1 M PBS, pH 7.2-7.5

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before opening to prevent moisture condensation.

    • Prepare stock solutions of EDC and NHS in the Activation Buffer immediately before use. EDC solutions are not stable and should be used promptly.

  • Activation Step (pH 6.0):

    • Dissolve this compound in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC to the PEG solution.

    • Immediately add a 1.25- to 2.5-fold molar excess of NHS over EDC.

    • Incubate the reaction for 15-30 minutes at room temperature.[1][18]

  • Conjugation Step (pH 7.2-7.5):

    • Immediately add the activated PEG solution to your amine-containing molecule, which has been dissolved in the Conjugation Buffer.

    • Alternatively, if you did not perform a buffer exchange to remove excess EDC/NHS, you can raise the pH of the activation reaction mixture to 7.2-7.5 by adding a small amount of concentrated Conjugation Buffer before adding it to your amine-containing molecule.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.[18]

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.[7]

Visualizations

// Nodes PEG_COOH [label="this compound", fillcolor="#F1F3F4"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(unstable)", fillcolor="#FBBC05"]; NHS_Ester [label="Activated NHS Ester\n(amine-reactive)", fillcolor="#34A853"]; N_Acylurea [label="N-Acylurea Byproduct\n(inactive)", fillcolor="#EA4335"]; Hydrolyzed_PEG [label="this compound\n(inactive)", fillcolor="#EA4335"]; Conjugated_Product [label="Conjugated Product", fillcolor="#4285F4"]; Amine [label="R-NH2", fillcolor="#F1F3F4"];

// Edges PEG_COOH -> O_Acylisourea [label="+ EDC\n(pH 4.5-6.0)"]; O_Acylisourea -> NHS_Ester [label="+ NHS"]; O_Acylisourea -> N_Acylurea [label="Rearrangement"]; NHS_Ester -> Hydrolyzed_PEG [label="+ H2O\n(competing reaction)"]; NHS_Ester -> Conjugated_Product [label="+ R-NH2\n(pH 7.2-8.5)"]; Amine -> Conjugated_Product [style=invis]; } . Caption: Reaction pathways for the activation of this compound.

// Nodes Start [label="Low Conjugation Yield", shape=ellipse, fillcolor="#FBBC05"]; Check_pH [label="Is the pH of activation\n(4.5-6.0) and conjugation\n(7.2-8.5) correct?", shape=diamond, fillcolor="#F1F3F4"]; Check_Reagents [label="Are EDC and NHS fresh\nand stored correctly?", shape=diamond, fillcolor="#F1F3F4"]; Check_Buffer [label="Are you using non-amine,\nnon-carboxylate buffers?", shape=diamond, fillcolor="#F1F3F4"]; Check_Time [label="Was the conjugation step\nperformed immediately\nafter activation?", shape=diamond, fillcolor="#F1F3F4"]; Adjust_pH [label="Adjust pH of buffers\nand re-run experiment.", fillcolor="#34A853"]; Use_New_Reagents [label="Use fresh, high-quality\nEDC and NHS.", fillcolor="#34A853"]; Change_Buffer [label="Switch to recommended\nbuffers (e.g., MES, PBS).", fillcolor="#34A853"]; Minimize_Delay [label="Minimize delay between\nactivation and conjugation.", fillcolor="#34A853"]; Analyze_Byproducts [label="Analyze reaction by\nHPLC-MS for byproducts.", shape=ellipse, fillcolor="#4285F4"];

// Edges Start -> Check_pH; Check_pH -> Check_Reagents [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Check_Reagents -> Check_Buffer [label="Yes"]; Check_Reagents -> Use_New_Reagents [label="No"]; Check_Buffer -> Check_Time [label="Yes"]; Check_Buffer -> Change_Buffer [label="No"]; Check_Time -> Analyze_Byproducts [label="Yes"]; Check_Time -> Minimize_Delay [label="No"]; } . Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Optimizing Boc Deprotection for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of Boc deprotection for polyethylene glycol (PEG) linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of PEG linkers in a question-and-answer format.

Q1: My Boc deprotection reaction is incomplete. What are the possible causes and how can I improve the yield?

Incomplete deprotection is a frequent challenge, often stemming from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing it to 50% TFA in DCM.[1]

  • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.[1][2]

  • Consider a Stronger Acid: If increasing concentration and time is ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.[1][3][4]

  • Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.

Q2: I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?

Side product formation is often attributed to the reactive nature of the carbocation intermediate generated during Boc deprotection.

  • Alkylation by tert-butyl cation: During the acidic cleavage of the Boc group, a tert-butyl cation is formed. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine, leading to undesired side products.

Preventative Measures: The Use of Scavengers

To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.

  • Triisopropylsilane (TIS): An effective general scavenger, particularly useful for protecting tryptophan residues.[1]

  • Water: Often used in combination with other scavengers.[1]

  • Thioanisole: Particularly effective for protecting methionine residues.

  • 1,2-Ethanedithiol (EDT): A very effective scavenger for protecting sulfur-containing residues, though it has a strong odor.

Q3: How do I effectively purify my deprotected PEG linker?

Purification can be challenging due to the properties of PEG linkers. Common methods include:

  • Precipitation: The deprotected PEG linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt. This should be performed carefully to avoid the hydrolysis of any base-labile groups.[1]

  • Co-evaporation: To remove residual TFA, the concentrated reaction mixture can be co-evaporated with toluene multiple times.[1]

Frequently Asked Questions (FAQs)

Q: What is the typical concentration of TFA used for Boc deprotection of PEG linkers?

A: A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically effective for most Boc deprotections of PEG linkers.[5]

Q: How long should a typical Boc deprotection reaction run?

A: Most deprotections are carried out at room temperature for 1-2 hours. However, the optimal time can vary depending on the substrate and reaction scale, so it is crucial to monitor the reaction's progress.[2][5]

Q: Can I use HCl instead of TFA for Boc deprotection?

A: Yes, 4M HCl in dioxane is a common alternative to TFA. It can be particularly advantageous as the resulting HCl salt of the amine is often a solid, which can be easier to isolate than the oily residues sometimes formed with TFA salts.[3][6]

Q: My deprotected PEG-amine appears as an oil. How can I solidify it?

A: TFA salts of amines are often oily. Using 4M HCl in dioxane for deprotection can yield a solid hydrochloride salt. Alternatively, precipitation with a non-polar solvent like diethyl ether might induce solidification.[1][6]

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions for PEG Linkers

Reagent/SolventTemperature (°C)Time (h)Yield (%)Reference(s)
20-50% TFA in DCM0 to Room Temp0.5 - 2High (>90)[5]
50% TFA in DCMRoom Temp0.4>95[5]
4M HCl in DioxaneRoom Temp0.5 - 2High (>90)[3][5]
4M HCl in DioxaneRoom Temp1240 - 85[7]

Table 2: Common Scavengers for Preventing Side Reactions

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.
Water2.5 - 5%Carbocation scavenger.
Thioanisole5%Carbocation scavenger, protects Methionine.
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.
Phenol5%Carbocation scavenger.

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][5]

  • If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[1]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).[3][6]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine. The salt can often be precipitated by the addition of diethyl ether.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-PEG in DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50%) & Scavengers (optional) cool->add_tfa warm_rt Stir at 0°C, then warm to RT add_tfa->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (aq) coevaporate->neutralize extract Extract and Dry neutralize->extract final_product Final Deprotected PEG-Amine extract->final_product

Caption: Experimental workflow for Boc deprotection of PEG linkers.

troubleshooting_guide cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_purification Purification Issues start Boc Deprotection Issue q_incomplete Is the reaction incomplete? start->q_incomplete q_side_products Are there side products? start->q_side_products q_purification Is purification difficult? start->q_purification sol_increase_tfa Increase TFA concentration q_incomplete->sol_increase_tfa Yes success Successful Deprotection q_incomplete->success No sol_increase_time Extend reaction time sol_increase_tfa->sol_increase_time sol_stronger_acid Use 4M HCl in Dioxane sol_increase_time->sol_stronger_acid sol_check_solubility Ensure good solubility sol_stronger_acid->sol_check_solubility sol_check_solubility->success sol_add_scavenger Add Scavengers (TIS, etc.) q_side_products->sol_add_scavenger Yes q_side_products->success No sol_add_scavenger->success sol_precipitate Precipitate with ether q_purification->sol_precipitate Yes q_purification->success No sol_workup Perform aqueous workup sol_precipitate->sol_workup sol_coevaporate Co-evaporate residual acid sol_workup->sol_coevaporate sol_coevaporate->success

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Purification of Boc-NH-PEG24-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG24-CH2CH2COOH conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials, di-substituted PEG, and other side-products from the conjugation reaction. The specific impurities will depend on the synthetic route used.

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective methods for purifying PEGylated compounds of this nature are silica gel chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the required final purity.

Q3: My this compound is streaking on the TLC plate during silica gel chromatography. What can I do?

A3: Streaking is a common issue with PEG compounds due to their polarity and interaction with the silica gel. To mitigate this, you can try:

  • Optimizing the mobile phase: A common mobile phase for PEG compounds is a mixture of chloroform and methanol. You can try a slow gradient of methanol in chloroform (e.g., starting from 1% and gradually increasing to 10-15%). Adding a small amount of formic acid (1-2%) to the mobile phase can help to protonate the carboxylic acid group and reduce tailing.

  • Deactivating the silica gel: The acidic nature of silica can cause streaking. You can deactivate the silica by preparing a slurry with your mobile phase containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%).

  • Dry loading the sample: Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the column, which often results in sharper bands.

Q4: I am having difficulty separating my this compound from a very similar impurity using silica gel chromatography. What are my options?

A4: If separation on silica gel is challenging, consider using reverse-phase HPLC. The different separation mechanism of RP-HPLC, based on hydrophobicity, can often resolve impurities that are difficult to separate by normal-phase chromatography. A C18 or C4 column with a water/acetonitrile gradient is a good starting point.

Q5: What is a typical purity for this compound after purification?

A5: Commercially available this compound is often cited with a purity of ≥95%, and some batches can reach 96.0% as determined by NMR and MS.[1][2][]

Troubleshooting Guides

Silica Gel Chromatography
Problem Possible Cause Solution
Compound is not moving off the baseline Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol in a chloroform/methanol system).
Compound is running with the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent.
Streaking or tailing of the spot/band Strong interaction with the acidic silica gel; compound is overloading the column.Add a small amount of formic acid (1-2%) to the mobile phase. Alternatively, deactivate the silica gel with triethylamine. Ensure you are not loading too much sample onto the column; consider using a larger column or less sample.
Poor separation of closely eluting spots Inappropriate solvent system.Experiment with different solvent systems. For some PEG compounds, a mixture of ethanol and isopropanol in chloroform has been reported to give better separation than methanol-based systems.[4]
Compound appears to be decomposing on the column The compound is sensitive to the acidic nature of the silica gel.Deactivate the silica gel with triethylamine before use, or consider using a different stationary phase like alumina.
Reverse-Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Broad peaks The polydispersity of the PEG chain can naturally lead to broader peaks.[5] Secondary interactions with the stationary phase.Ensure a good quality, monodisperse starting material. Increase the column temperature (e.g., to 45°C) to improve peak shape.[6]
Poor resolution between the product and impurities The gradient is too steep or the mobile phase composition is not optimal.Use a shallower gradient to improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or different columns (e.g., C18 vs. C4).
No peak detected The compound is not eluting or is not being detected.Ensure the mobile phase is strong enough to elute the compound by increasing the organic phase percentage at the end of the gradient. Check that the detector wavelength is appropriate for your compound (if it has a chromophore) or use a more universal detector like an Evaporative Light Scattering Detector (ELSD).
Variable retention times Inconsistent mobile phase preparation; column temperature fluctuations; column degradation.Prepare fresh mobile phase for each run and ensure it is well-mixed. Use a column oven to maintain a constant temperature. If the column has been used extensively, its performance may be degraded; consider replacing it.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This is a general starting protocol and may require optimization.

  • Preparation of the Column:

    • Choose an appropriately sized glass column.

    • Plug the bottom of the column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 1% methanol in chloroform with 1% formic acid).

    • Pour the slurry into the column and allow it to pack, tapping gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add the dry sample to the top of the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 1% methanol in chloroform with 1% formic acid).

    • Gradually increase the polarity by increasing the percentage of methanol (e.g., in 1-2% increments).

    • Collect fractions and monitor by TLC.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the purified product under high vacuum.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This is a general starting protocol for analytical to semi-preparative scale and may require optimization.

  • Instrumentation and Column:

    • HPLC system with a gradient pump and a suitable detector (e.g., UV-Vis or ELSD).

    • A C18 or C4 reverse-phase column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • A typical starting gradient could be:

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient from 20% to 65% B

      • 25-30 min: Hold at 65% B

      • 30-35 min: Return to 20% B and equilibrate

    • The flow rate is typically around 1 mL/min for an analytical column.

  • Sample Preparation and Injection:

    • Dissolve the sample in the initial mobile phase composition (20% B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample onto the column.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the organic solvent. Lyophilization is often used to recover the final product from the aqueous mobile phase.

Quantitative Data Summary

Parameter Value Reference/Note
Molecular Formula C56H111NO28[1]
Molecular Weight 1246.47 g/mol [1]
Typical Purity (Post-Purification) ≥95% - 96.0%[1][2][]
Expected Yield VariableHighly dependent on the reaction efficiency and purification method.
Silica Gel TLC Rf To be determined experimentallyWill depend on the exact mobile phase composition.
RP-HPLC Retention Time To be determined experimentallyWill depend on the specific column, gradient, and flow rate used.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Reaction Mixture silica Silica Gel Chromatography start->silica Option 1 rphplc Reverse-Phase HPLC start->rphplc Option 2 tlc TLC Analysis silica->tlc Fraction Monitoring hplc_analysis Analytical HPLC silica->hplc_analysis Purity Check rphplc->hplc_analysis Purity Check tlc->silica pure_product Pure this compound hplc_analysis->pure_product nmr NMR Spectroscopy ms Mass Spectrometry pure_product->nmr Characterization pure_product->ms Characterization

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_decision_tree cluster_silica Silica Gel Chromatography cluster_rphplc Reverse-Phase HPLC start Purification Issue streaking Streaking/Tailing? start->streaking broad_peaks Broad Peaks? start->broad_peaks streaking_yes Optimize Mobile Phase (add acid/base) or Dry Load Sample streaking->streaking_yes Yes streaking_no Poor Separation? streaking->streaking_no No poor_sep_yes Change Solvent System or Switch to RP-HPLC streaking_no->poor_sep_yes Yes poor_sep_no Other Issue streaking_no->poor_sep_no No broad_peaks_yes Increase Column Temperature or Check PEG Dispersity broad_peaks->broad_peaks_yes Yes broad_peaks_no Poor Resolution? broad_peaks->broad_peaks_no No poor_res_yes Use Shallower Gradient or Change Column broad_peaks_no->poor_res_yes Yes poor_res_no Other Issue broad_peaks_no->poor_res_no No

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Characterization of Boc-NH-PEG24-CH2CH2COOH Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified with Boc-NH-PEG24-CH2CH2COOH. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in protein modification?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a Boc-protected amine group at one end and a carboxylic acid group at the other, connected by a 24-unit PEG chain. Its primary application is in bioconjugation, particularly for crosslinking proteins or linking proteins to other molecules. The Boc group serves as a protecting group for the amine, which can be deprotected under acidic conditions to reveal a reactive primary amine. The carboxylic acid can be activated to react with primary amines on a protein, such as the side chain of lysine residues or the N-terminus.

Q2: What are the main challenges in characterizing proteins modified with this PEG linker?

A2: The primary challenges stem from the inherent properties of PEG and the modification process itself. These include:

  • Heterogeneity: The PEGylation reaction can result in a mixture of products, including unreacted protein, mono-PEGylated protein (with the PEG chain attached to different sites), and multi-PEGylated proteins.[1][2] This heterogeneity can complicate analysis and purification.

  • Polydispersity: While this specific linker has a defined number of PEG units, commercial PEG reagents can sometimes have a distribution of molecular weights, further contributing to the heterogeneity of the conjugate.

  • Analytical Difficulties: The large, flexible nature of the PEG chain can interfere with standard analytical techniques. For example, it can lead to peak broadening in chromatography and suppression of ionization in mass spectrometry.[3]

  • Boc Deprotection: The acid-catalyzed removal of the Boc group needs to be carefully controlled to avoid unwanted side reactions or incomplete deprotection, which would add to the heterogeneity of the final product.

Troubleshooting Guides

Mass Spectrometry (MALDI-TOF MS)

Problem: Poor signal or no signal for the PEGylated protein.

  • Possible Cause: Ion suppression by the PEG chain. The large, flexible PEG moiety can hinder the ionization of the protein.

  • Troubleshooting Steps:

    • Matrix Optimization: Experiment with different MALDI matrices. Sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (CHCA) are common choices. Try different solvent compositions for matrix preparation (e.g., acetonitrile/water with 0.1% TFA).

    • Sample Preparation: Use the dried-droplet or thin-layer method for sample spotting. Ensure the PEGylated protein and matrix are co-crystallized effectively.

    • Laser Intensity: Optimize the laser energy. High laser intensity can lead to fragmentation of the PEG chain. Start with low laser power and gradually increase it.

    • Charge-Stripping Agents: For ESI-MS, the post-column addition of amines like triethylamine (TEA) can reduce charge state complexity and improve spectral quality.[4]

Problem: Broad peaks in the mass spectrum, making it difficult to determine the molecular weight accurately.

  • Possible Cause: Heterogeneity of the PEGylated product (different number of PEG chains attached) and potential polydispersity of the PEG linker itself.

  • Troubleshooting Steps:

    • Purification: Purify the PEGylated protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) prior to MS analysis to isolate specific species (e.g., mono-PEGylated).

    • High-Resolution MS: Employ high-resolution mass spectrometry techniques like Orbitrap or FT-ICR MS for more accurate mass determination of the different species.[1]

    • Deconvolution Software: Utilize specialized software to deconvolute the complex spectra and identify the different PEGylated forms present in the sample.

Size-Exclusion Chromatography (SEC-HPLC)

Problem: Poor resolution between the unmodified protein and the PEGylated protein.

  • Possible Cause: The hydrodynamic radius of the mono-PEGylated protein is not sufficiently different from the unmodified protein for the selected column.

  • Troubleshooting Steps:

    • Column Selection: Use a column with a pore size appropriate for the size of your protein and the PEGylated conjugate. A smaller pore size may improve the separation of smaller proteins from their PEGylated forms.

    • Mobile Phase Optimization: Adjust the mobile phase composition. Increasing the ionic strength (e.g., by adding NaCl) can help to minimize secondary interactions between the protein and the stationary phase, which can affect elution times.[5]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Problem: Peak tailing or poor peak shape.

  • Possible Cause: Non-specific interactions between the PEGylated protein and the SEC column matrix.

  • Troubleshooting Steps:

    • Mobile Phase Additives: Include organic modifiers (e.g., a small percentage of acetonitrile or isopropanol) or additives like arginine in the mobile phase to reduce hydrophobic interactions.[6]

    • Column Material: Consider using columns with a more inert stationary phase (e.g., bio-inert columns) to minimize non-specific binding.[5]

Circular Dichroism (CD) Spectroscopy

Problem: No significant change in the CD spectrum after PEGylation.

  • Possible Cause: The PEGylation may have occurred in a region of the protein that does not significantly impact its secondary structure, or the changes are too subtle to be detected.

  • Troubleshooting Steps:

    • Wavelength Range: Ensure you are scanning in the far-UV region (typically 190-250 nm) to monitor changes in the protein backbone conformation.[7]

    • Data Analysis: Use deconvolution software to estimate the percentage of secondary structure elements (alpha-helix, beta-sheet, random coil). Even small changes in these percentages can be meaningful.

    • Thermal Denaturation: Perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as a function of temperature. PEGylation can affect the thermal stability of a protein, which would be observable as a shift in the melting temperature (Tm).

Problem: Noisy CD spectrum.

  • Possible Cause: High absorbance of the buffer or low protein concentration.

  • Troubleshooting Steps:

    • Buffer Selection: Use a buffer that has low absorbance in the far-UV region (e.g., phosphate buffer). Avoid buffers containing components that absorb strongly in this region.

    • Protein Concentration: Optimize the protein concentration. A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

    • Instrument Parameters: Increase the number of scans to improve the signal-to-noise ratio.

Data Presentation

Table 1: Expected Molecular Weight Shifts in MALDI-TOF MS upon PEGylation

ProteinUnmodified MW (Da)PEG LinkerExpected MW of Mono-PEGylated Protein (Da)Reference
Lysozyme~14,30020 kDa mPEG-aldehyde35,684[8]
BSA~66,400~2,000 Da alkyne-mPEG~68,400 (for one PEG)[9][10]
Interferon α-2b~19,3005K PEG~24,300[11]

Table 2: Representative SEC-HPLC Elution Data for PEGylated Proteins

AnalyteMolecular Weight (kDa)Elution Time (min)CommentsReference
PEG GCSF39~8.5Purity > 99%[5]
Unmodified GCSF18.8> 9.0Later elution due to smaller size[5]
PEG-Fab Conjugate416~9.5Optimized mobile phase with arginine[6]
Unconjugated Fab47~12.5Later elution due to smaller size[6]

Table 3: Example of Secondary Structure Analysis by Circular Dichroism

ProteinConditionα-Helix (%)β-Sheet (%)Random Coil (%)Reference
LysozymeNative411841General Data
LysozymePEGylated401842[8]
BSANative~67~10~23General Data
BSAPEGylatedLargely PreservedLargely PreservedLargely Preserved[10]

Experimental Protocols

Protocol 1: General Procedure for Amine PEGylation using an NHS-Ester Activated PEG

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0. A typical protein concentration is 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound (after deprotection of Boc and activation of the carboxylic acid to an NHS ester) in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the activated PEG reagent to the protein solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Quenching (Optional): Stop the reaction by adding a quenching reagent like Tris or glycine to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted PEG and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 2: MALDI-TOF MS Analysis of PEGylated Proteins

  • Matrix Preparation: Prepare a saturated solution of sinapinic acid (SA) in 50:50 (v/v) acetonitrile:water containing 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Mix the purified PEGylated protein solution (0.5-1 mg/mL) with the matrix solution at a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition: Acquire the mass spectrum in linear positive ion mode. Calibrate the instrument using known protein standards that bracket the expected mass of the PEGylated protein.

Protocol 3: SEC-HPLC Analysis of PEGylation Reaction

  • System Setup: Equilibrate the SEC-HPLC system with the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume (e.g., 20 µL) of the reaction mixture or purified PEGylated protein.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas to determine the relative amounts of unmodified protein, PEGylated protein, and any aggregates.

Protocol 4: Circular Dichroism (CD) Spectroscopy for Structural Assessment

  • Sample Preparation: Prepare the unmodified and PEGylated protein samples in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Blank the instrument with the buffer in the same cuvette that will be used for the samples.

  • Data Collection: Acquire the CD spectra in the far-UV range (e.g., 190-250 nm) at a controlled temperature (e.g., 25°C). Use a cuvette with a 1 mm path length.

  • Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use a deconvolution program (e.g., BeStSel, DichroWeb) to estimate the secondary structure content.[12]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein_Solution Protein in Amine-Free Buffer Conjugation PEGylation Reaction Protein_Solution->Conjugation PEG_Linker This compound Deprotection Boc Deprotection (Acid) PEG_Linker->Deprotection Activation Carboxyl Activation (e.g., NHS ester) Deprotection->Activation Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (SEC/IEX) Quenching->Purification Purified_Product Purified PEGylated Protein Purification->Purified_Product MALDI_TOF MALDI-TOF MS Purified_Product->MALDI_TOF SEC_HPLC SEC-HPLC Purified_Product->SEC_HPLC CD_Spec CD Spectroscopy Purified_Product->CD_Spec

Caption: Workflow for the modification and characterization of proteins with this compound.

Troubleshooting_Logic Start Problem with Characterization Technique Identify Analytical Technique Start->Technique Mass_Spec Mass Spectrometry Issue Technique->Mass_Spec Chromatography Chromatography Issue Technique->Chromatography Spectroscopy Spectroscopy Issue Technique->Spectroscopy MS_Problem Poor Signal or Broad Peaks? Mass_Spec->MS_Problem SEC_Problem Poor Resolution or Tailing? Chromatography->SEC_Problem CD_Problem No Change or Noisy Spectrum? Spectroscopy->CD_Problem Optimize_MS Optimize Matrix/Laser or Purify Sample MS_Problem->Optimize_MS Yes Optimize_SEC Change Column/Mobile Phase or Additives SEC_Problem->Optimize_SEC Yes Optimize_CD Check Wavelength/Buffer or Concentration CD_Problem->Optimize_CD Yes

Caption: A logical flowchart for troubleshooting common issues in the characterization of PEGylated proteins.

References

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Low yields in multi-step PROTAC synthesis can arise from various stages of the process. This guide provides a systematic approach to identifying and resolving common problems.

Q1: My overall PROTAC yield is very low. Where should I begin troubleshooting?

A low overall yield is a common issue. A systematic evaluation of each step in your synthetic route is the most effective way to diagnose the problem. Start by verifying the quality of your starting materials and then analyze each reaction sequentially.

Here is a logical workflow to pinpoint the source of low yield:

Troubleshooting_Workflow cluster_solutions Solutions start Start: Low PROTAC Yield verify_materials 1. Verify Starting Material Quality (Ligands, Linker) start->verify_materials coupling1 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) verify_materials->coupling1 Quality OK? sol_materials Source new materials Re-purify and re-characterize verify_materials->sol_materials Quality Poor? coupling2 3. Analyze Second Coupling Reaction (e.g., Click Chemistry or Amide Bond) coupling1->coupling2 Conversion >80%? sol_coupling1 Optimize coupling reagents/base/solvent Neutralize amine salts coupling1->sol_coupling1 Conversion <80%? purification 4. Review Purification Strategy coupling2->purification Conversion >80%? sol_coupling2 Protect reactive functional groups (e.g., thiols) Use inert atmosphere coupling2->sol_coupling2 Conversion <80%? end End: Yield Optimized purification->end Isolated Yield >50%? sol_purification Switch to Reverse-Phase HPLC Optimize gradient and conditions purification->sol_purification Isolated Yield <50%? Click_Chemistry_Workflow poi_alkyne POI Ligand with Alkyne click_reaction CuAAC Click Reaction (e.g., CuSO4, Sodium Ascorbate) poi_alkyne->click_reaction e3_azide E3 Ligase Ligand with Azide-PEG Linker e3_azide->click_reaction protac Final PROTAC click_reaction->protac

Technical Support Center: Boc-NH-PEG24-CH2CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring reactions involving Boc-NH-PEG24-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring reactions of this compound?

The progress of reactions involving this compound, such as amide coupling or Boc deprotection, can be monitored using several standard analytical techniques. The most common methods are Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS) for accurate quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[1][2]

Q2: How do I use Thin-Layer Chromatography (TLC) to monitor my reaction?

TLC is a fast and effective way to visualize the consumption of starting material and the formation of the product. Spot the reaction mixture on a silica gel plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish while a new spot for the product appears. Due to the high polarity of PEG compounds, they can sometimes streak on the plate.[3][4] Using a solvent system like 5-10% Methanol in Dichloromethane (DCM) is often a good starting point.[5]

Q3: My TLC plate shows a streak instead of a clear spot. What should I do?

Streaking is common with PEGylated compounds due to their high polarity and interaction with the silica gel.[3][4] To resolve this, you can try neutralizing the silica plate by adding a small amount of triethylamine (1-2%) to your mobile phase. Alternatively, using different solvent systems, such as replacing methanol with a mixture of ethanol and isopropanol, can sometimes yield tighter spots.[3]

Q4: What should I consider when developing an HPLC method for this reaction?

For HPLC analysis, a reverse-phase C18 column is typically used. A gradient elution method is recommended, starting with a high aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile). Both solvents should contain an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to improve peak shape. Monitoring at a low UV wavelength (e.g., 214 nm) is suitable for detecting the amide bonds and the Boc group.

Q5: Can I use ¹H NMR to monitor the reaction progress?

Yes, ¹H NMR spectroscopy is a powerful tool, especially for monitoring the deprotection of the Boc group. The nine equivalent protons of the tert-butyl group in the Boc protector produce a very distinct, large singlet peak around 1.4 ppm.[2][6] The disappearance of this signal is a clear indicator that the deprotection reaction is complete.[2][7] For coupling reactions, you can monitor the disappearance of starting material signals and the appearance of new, characteristic peaks for the product.

Q6: How does Mass Spectrometry (MS) help confirm my reaction's success?

Mass spectrometry is used to confirm the identity of the product by verifying its molecular weight. When coupled with HPLC (LC-MS), it allows you to correlate the peaks in your chromatogram with the masses of the starting material and the expected product, providing definitive evidence of a successful reaction.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Reaction is stalled (No change observed by TLC or HPLC)
  • Possible Cause 1: Inactive Reagents

    • Amide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are moisture-sensitive and can degrade over time.[8][9][10] Acids used for Boc deprotection, like TFA, can also lose strength.

    • Solution: Use fresh or properly stored reagents. Ensure solvents are anhydrous, especially for coupling reactions.[5]

  • Possible Cause 2: Incorrect Reaction Conditions

    • Amide coupling reactions are sensitive to pH; the reaction is typically performed in an aprotic solvent like DCM or DMF with a non-nucleophilic base.[11][12] Boc deprotection requires sufficiently strong acidic conditions.[2]

    • Solution: Verify the pH of your reaction mixture if applicable. For coupling reactions, ensure you are using an appropriate solvent and base. For deprotection, you may need to increase the concentration of the acid or extend the reaction time.[2]

  • Possible Cause 3: Steric Hindrance

    • The long PEG chain can sometimes sterically hinder the reactive sites.[2]

    • Solution: Increase the reaction time or temperature (if the stability of your molecules permits). You may also consider using a coupling agent with a different mechanism or a smaller activating group.

Problem: Multiple unexpected spots/peaks appear in TLC/HPLC
  • Possible Cause 1: Side Reactions

    • For amide coupling, the activated carboxylic acid (e.g., O-acylisourea intermediate from EDC) can be unstable and may react with other nucleophiles or rearrange.[11]

    • Solution: Add the amine component to the reaction as soon as the carboxylic acid has been activated. Using an additive like HOBt (Hydroxybenzotriazole) or NHS can form a more stable active ester, minimizing side reactions.[12]

  • Possible Cause 2: Degradation of Product or Starting Material

    • Prolonged exposure to harsh acidic or basic conditions can lead to the degradation of your PEG linker or target molecule.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Use the mildest conditions possible to achieve the desired transformation.

Data & Protocols

Data Presentation

Table 1: Typical TLC Parameters for Monitoring Reactions

Reaction TypeStarting MaterialProductTypical Mobile PhaseRf ComparisonStaining Method
Boc Deprotection Boc-NH-PEG-COOHH₂N-PEG-COOH5-15% MeOH in DCMProduct Rf < Starting Material Rf[2]Phosphomolybdic Acid, Iodine, or Dragendorff Reagent[3][5]
Amide Coupling Boc-NH-PEG-COOHBoc-NH-PEG-CONHR5-10% MeOH in DCMProduct polarity varies based on 'R' groupPhosphomolybdic Acid, Iodine, or specific stain for 'R'

Table 2: Example HPLC Gradient for Analysis

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0
Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC

  • Prepare a TLC chamber with your chosen mobile phase (e.g., 10% MeOH in DCM).

  • On a silica gel TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom.

  • Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane.

  • Apply a spot of the reaction mixture to the 'R' lane.

  • Apply both the starting material and reaction mixture to the same spot in the 'C' lane. This helps in comparing Rf values accurately.

  • Place the TLC plate in the chamber and allow the solvent to elute until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry completely.

  • Visualize the spots using a suitable method (e.g., UV light if applicable, or by dipping in a staining solution like phosphomolybdic acid followed by gentle heating).

  • Analyze the plate to determine the extent of conversion.

Protocol 2: General Procedure for Reaction Monitoring by HPLC

  • Prepare mobile phases A (e.g., 0.1% TFA in water) and B (e.g., 0.1% TFA in acetonitrile).

  • Equilibrate a C18 reverse-phase column with the initial gradient conditions (e.g., 95% A, 5% B).

  • Take a small aliquot (~5-10 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., a 1:1 mixture of water/acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter if any precipitate is present.

  • Inject the sample onto the HPLC system.

  • Run the gradient method (see Table 2 for an example) and monitor the chromatogram.

  • Identify the peaks corresponding to the starting material and product by comparing retention times with a standard injection of the starting material and by analyzing mass data if using LC-MS.

  • Calculate the percent conversion by integrating the peak areas.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring Loop cluster_outcome Outcome Reaction Start Reaction (e.g., Amide Coupling) TakeAliquot Take Aliquot at T=x Reaction->TakeAliquot Analyze Analyze via TLC or HPLC/LC-MS TakeAliquot->Analyze Decision Is Starting Material Consumed? Analyze->Decision Workup Proceed to Work-up & Purification Decision->Workup Yes Troubleshoot Continue Reaction & Troubleshoot Decision->Troubleshoot No Troubleshoot->TakeAliquot Continue for T=x+Δt

Caption: Workflow for monitoring a chemical reaction.

Troubleshooting_Stalled_Reaction Start Problem: Reaction Stalled (No Product Formation) CheckReagents Are reagents (coupling agents, acids, bases) fresh and active? Start->CheckReagents CheckConditions Are conditions (solvent, temp, pH, atmosphere) correct? CheckReagents->CheckConditions Yes ReplaceReagents Solution: Use fresh, anhydrous reagents. CheckReagents->ReplaceReagents No ConsiderKinetics Could kinetics be slow (e.g., steric hindrance)? CheckConditions->ConsiderKinetics Yes AdjustConditions Solution: Verify and optimize conditions. CheckConditions->AdjustConditions No ModifyProtocol Solution: Increase reaction time/temp or change coupling agent. ConsiderKinetics->ModifyProtocol Yes

Caption: Troubleshooting logic for a stalled reaction.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-NH-PEG24-CH2CH2COOH and Fmoc-NH-PEG24-CH2CH2COOH for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of linker is a critical determinant of the final molecule's efficacy, stability, and ease of synthesis.[1][2] Among the plethora of available options, heterobifunctional polyethylene glycol (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between conjugated moieties.[3][] This guide provides an in-depth, objective comparison of two prominent PEG linkers: Boc-NH-PEG24-CH2CH2COOH and Fmoc-NH-PEG24-CH2CH2COOH.

At their core, both molecules share an identical 24-unit PEG chain and a terminal propionic acid, rendering them structurally similar in terms of their spacer length and the functional group available for conjugation to amine-containing biomolecules. The fundamental distinction lies in the choice of the temporary protecting group for the terminal amine: the acid-labile tert-Butoxycarbonyl (Boc) group versus the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[5] This seemingly subtle difference dictates the entire synthetic strategy, influencing reaction conditions, orthogonality, and the compatibility with other protecting groups within a complex molecule.[]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Fmoc-NH-PEG24-CH2CH2COOH is presented below. These properties are crucial for designing and executing successful conjugation and deprotection reactions.

PropertyThis compoundFmoc-NH-PEG24-CH2CH2COOH
Molecular Formula C56H111NO28C66H113NO28
Molecular Weight ~1246.47 g/mol ~1368.59 g/mol
Amine Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., Trifluoroacetic Acid)Basic (e.g., Piperidine)
Solubility Soluble in aqueous solutions and most organic solventsSoluble in aqueous solutions and most organic solvents
Spacer Arm ~88 Å (24 PEG units)~88 Å (24 PEG units)
Reactive Groups Carboxylic Acid, Boc-protected AmineCarboxylic Acid, Fmoc-protected Amine

Performance Comparison: Boc vs. Fmoc Protection Strategy

The selection between a Boc or Fmoc protection strategy is a pivotal decision in the synthesis of complex biomolecules. The choice is often dictated by the stability of the substrate and the presence of other protecting groups.

ParameterThis compoundFmoc-NH-PEG24-CH2CH2COOH
Orthogonality Quasi-orthogonal with benzyl-based side-chain protecting groups.[7]Fully orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[]
Deprotection Mildness Requires strong acidic conditions (e.g., TFA), which can be harsh for acid-sensitive substrates.[9]Deprotection occurs under mild basic conditions, which is generally less damaging to the peptide backbone.[]
Compatibility Compatible with base-sensitive protecting groups.[]Compatible with acid-labile protecting groups.[]
Automation Friendliness Less amenable to full automation in solid-phase synthesis due to harsher deprotection conditions.Highly suitable for automated solid-phase peptide synthesis (SPPS).[5]
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids are typically more expensive.[]
Side Reactions Risk of side reactions with acid-sensitive residues (e.g., Trp).The dibenzofulvene byproduct of deprotection can sometimes lead to side reactions if not properly scavenged.
Ideal Use Cases Synthesis of hydrophobic peptides or sequences prone to aggregation.[7]Synthesis of complex, modified peptides and acid-sensitive molecules.[5]

Experimental Protocols

Detailed methodologies for the key steps in utilizing both Boc- and Fmoc-protected PEG linkers are provided below. These protocols serve as a starting point and may require optimization based on the specific biomolecule and desired final product.

Protocol 1: Carboxylic Acid Activation and Amide Bond Formation

This protocol describes the conjugation of the terminal carboxylic acid of the PEG linker to a primary amine on a biomolecule (e.g., a peptide or protein) using EDC/NHS chemistry.

Materials:

  • This compound or Fmoc-NH-PEG24-CH2CH2COOH

  • Biomolecule with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.4

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the Boc- or Fmoc-protected PEG linker in the Activation Buffer.

  • Add a 2-5 molar excess of EDC and NHS (or sulfo-NHS) to the PEG linker solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the biomolecule in the Conjugation Buffer.

  • Add the activated PEG linker solution to the biomolecule solution. A 10-20 fold molar excess of the linker is often used.

  • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purify the conjugate using a suitable chromatography method to remove excess linker and byproducts.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEG-conjugated biomolecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavengers (optional, e.g., triisopropylsilane (TIS))

  • Neutralizing solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If acid-sensitive groups are present, add scavengers like TIS (2.5-5% v/v).[10]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).[10]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[10]

  • Dry the organic layer, filter, and concentrate to yield the deprotected amine.

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group using piperidine.

Materials:

  • Fmoc-protected PEG-conjugated biomolecule

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected conjugate in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The reaction is typically complete within 5-30 minutes.

  • Monitor the deprotection by observing the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

  • Once the reaction is complete, the deprotected conjugate can be precipitated with an appropriate solvent or purified directly by chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental workflows discussed.

Boc_Deprotection_Pathway Boc_PEG Boc-NH-PEG-Biomolecule Deprotected_PEG H3N+-PEG-Biomolecule (TFA salt) Boc_PEG->Deprotected_PEG Acidolysis TFA TFA/DCM Final_Product H2N-PEG-Biomolecule Deprotected_PEG->Final_Product Neutralization Neutralization Base (e.g., NaHCO3)

Caption: Chemical pathway for Boc deprotection.

Fmoc_Deprotection_Pathway Fmoc_PEG Fmoc-NH-PEG-Biomolecule Deprotected_PEG H2N-PEG-Biomolecule Fmoc_PEG->Deprotected_PEG β-elimination Byproduct Dibenzofulvene-piperidine adduct Fmoc_PEG->Byproduct Piperidine Piperidine/DMF

Caption: Chemical pathway for Fmoc deprotection.

Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification PEG_Linker Boc/Fmoc-NH-PEG-COOH Activated_Linker Activated NHS Ester PEG_Linker->Activated_Linker 15-30 min EDC_NHS EDC/NHS Biomolecule Biomolecule-NH2 Conjugate Boc/Fmoc-NH-PEG-Biomolecule Activated_Linker->Conjugate Biomolecule->Conjugate 2-12 hours Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate SEC

Caption: General workflow for bioconjugation.

Conclusion

The choice between this compound and Fmoc-NH-PEG24-CH2CH2COOH is a strategic one, with significant implications for the overall synthetic workflow. The Fmoc-based linker, with its mild, orthogonal deprotection conditions, is often favored in modern solid-phase synthesis, especially for complex and sensitive biomolecules.[5] Conversely, the Boc-based linker remains a valuable tool, particularly in scenarios where its unique compatibility with base-sensitive groups is required or for sequences prone to aggregation.[7] A thorough understanding of the chemical properties and reaction conditions associated with each protecting group is paramount for the successful design and synthesis of novel bioconjugates and therapeutics.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. A key component governing this stability is the linker connecting the monoclonal antibody to the cytotoxic payload. Among various linker technologies, polyethylene glycol (PEG) linkers have become instrumental in modulating the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of how different PEG linker lengths affect ADC stability, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in ADC Stability

The conjugation of potent, often hydrophobic, cytotoxic drugs to a large, hydrophilic antibody can introduce stability challenges, most notably aggregation and premature drug release.[1][2] PEG linkers are incorporated into ADC design to address these issues through two primary mechanisms:

  • Increased Hydrophilicity: The repeating ethylene oxide units of a PEG chain are highly solvated in aqueous environments, creating a hydration shell around the linker and the attached payload.[1][3] This increased water solubility helps to counteract the hydrophobicity of the payload, thereby reducing the propensity for intermolecular aggregation.[1][4]

  • Steric Hindrance: The flexible nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[1] This steric hindrance further minimizes aggregation, even at high drug-to-antibody ratios (DARs).[1]

The length of the PEG chain is a critical parameter that can be optimized to balance these effects and achieve the desired pharmacokinetic profile.[4]

Comparative Analysis of PEG Linker Lengths on ADC Stability

The optimal PEG linker length is often context-dependent, influenced by the specific antibody, payload, and conjugation chemistry.[4] However, general trends can be observed across various studies.

PEG Linker LengthImpact on AggregationImpact on Plasma Half-LifeImpact on In Vivo EfficacyKey Considerations
Short (e.g., PEG2-PEG8) Moderate reduction in aggregation.[5]Moderate increase in half-life.[1][6]May provide a balance between improved stability and efficient tumor penetration.[1]Shorter linkers may be sufficient for less hydrophobic payloads and can offer better stability by anchoring the payload within the antibody's spatial shield.[7]
Intermediate (e.g., PEG8-PEG12) Significant reduction in aggregation.Significant increase in half-life, approaching that of the parental antibody.[6]Often demonstrates superior in vivo activity compared to shorter linkers.[6][8]This range often represents an optimal balance for many ADCs.[6]
Long (e.g., PEG24 and longer) High reduction in aggregation.Substantial increase in half-life due to a larger hydrodynamic radius, which reduces renal clearance.[1][4]May lead to decreased in vitro cytotoxicity and potentially impede tumor penetration due to the large size.[1][4][9]Very long chains can be beneficial for improving the therapeutic window but require careful evaluation to ensure efficient delivery to the tumor site.[1]

Experimental Protocols for Assessing ADC Stability

A comprehensive evaluation of ADC stability involves a suite of analytical techniques.[1] Below are detailed methodologies for key experiments.

Plasma Stability Assay (ELISA-Based)

This method quantifies the amount of intact ADC in plasma over time to assess linker stability.[10][11]

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).[10]

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[10]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[10]

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.[10]

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[10]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.[10]

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The resulting signal is proportional to the concentration of intact ADC.[10]

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the initial concentration.

Plasma Stability Assay (LC-MS-Based)

Liquid chromatography-mass spectrometry (LC-MS) provides a more detailed analysis of ADC stability, allowing for the characterization of different drug-loaded species and catabolites.[12][13]

Protocol Outline:

  • Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse, rat) at 37°C for various time points.[11][14]

  • Immunoaffinity Capture: Use magnetic beads coated with an anti-human Fc antibody to capture the ADC from the plasma samples.[14]

  • Washing: Wash the beads to remove unbound plasma proteins.

  • Elution: Elute the captured ADC from the beads.

  • LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the drug-to-antibody ratio (DAR) and identify any released drug or drug-linker metabolites.[13]

  • Data Analysis: Quantify the decrease in average DAR over time to assess the rate of drug deconjugation.

Aggregation Assessment by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[1][15][16]

Protocol Outline:

  • Sample Preparation: Prepare the ADC samples in a suitable mobile phase.

  • SEC-HPLC: Inject the sample onto an SEC column. The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.

  • Detection: Monitor the elution profile using a UV detector.[17]

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species in the sample.[17]

Visualizing the Impact of PEG Linkers

The following diagrams illustrate key concepts related to ADC stability and the role of PEG linkers.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody PEG Linker PEG Linker Antibody->PEG Linker Payload Payload PEG Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

Aggregation_Mechanism Mechanism of PEG Linkers in Reducing ADC Aggregation cluster_NoPEG Without PEG Linker cluster_WithPEG With PEG Linker A1 ADC A3 Aggregate A1->A3 Hydrophobic Interaction A2 ADC A2->A3 B1 ADC-PEG B2 ADC-PEG

Caption: Mechanism of PEG linkers in reducing ADC aggregation.

Experimental_Workflow ADC ADC with different PEG linker lengths PlasmaStability Plasma Stability Assay (ELISA or LC-MS) ADC->PlasmaStability Aggregation Aggregation Assessment (SEC) ADC->Aggregation InVivo In Vivo Efficacy Study PlasmaStability->InVivo Aggregation->InVivo Data Comparative Data Analysis InVivo->Data

Caption: Experimental workflow for ADC stability assessment.

ADC_Internalization ADC ADC Binding Binding ADC->Binding Receptor Tumor Cell Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Cytotoxicity Cell Death PayloadRelease->Cytotoxicity

Caption: ADC internalization and payload release pathway.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the stability and overall performance of an ADC. By increasing hydrophilicity and providing steric hindrance, PEG linkers effectively mitigate aggregation issues, particularly for ADCs with hydrophobic payloads.[1] Longer PEG chains can prolong plasma half-life, but this must be balanced against the potential for reduced tumor penetration. A thorough analytical strategy employing techniques such as ELISA, LC-MS, and SEC is essential for characterizing the stability of ADCs with different PEG linker lengths and for selecting the optimal linker design to maximize the therapeutic window.[1]

References

The Strategic Advantage of Boc Protection in PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of molecular assembly is paramount. In the realm of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of protecting groups for polyethylene glycol (PEG) linkers is a critical determinant of success. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protecting group with other alternatives, primarily the 9-fluorenylmethyloxycarbonyl (Fmoc) group, supported by experimental data and detailed protocols.

Core Principles: Boc vs. Fmoc Protection

The fundamental difference between Boc and Fmoc as amine protecting groups lies in their cleavage conditions, which forms the basis of orthogonal synthesis strategies. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved using piperidine.[1][2] This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of one group without affecting the other.[3]

Key Advantages of Boc Protection in PEG Linkers:

  • Acidic Cleavage: The Boc group's removal under acidic conditions is a key advantage in synthetic strategies where base-sensitive functional groups are present elsewhere in the molecule.[1]

  • Stability: Boc-protected amines are stable to a wide range of basic and nucleophilic conditions, providing a robust shield during various reaction steps.[1]

  • Reduced Aggregation: In solid-phase peptide synthesis (SPPS), the protonation of the newly exposed amine terminus after Boc removal in an acidic environment can help to reduce peptide aggregation, which can be a significant issue with hydrophobic sequences.

  • Orthogonality with Fmoc: The acid-labile nature of Boc and the base-labile nature of Fmoc make them an ideal orthogonal pair, enabling complex, multi-step synthetic strategies for intricate biomolecules.[3]

Comparative Analysis of Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.

Table 1: Representative Reaction Conditions for Amine Protection on PEG Linkers

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)DIPEA or NaHCO₃DCM or THF/WaterRoom Temperature3 - 18>90
Fmoc Fmoc-OSu or Fmoc-ClDIPEA or NaHCO₃Dioxane/Water or DCMRoom Temperature1 - 4>90

Table 2: Comparative Analysis of Deprotection Conditions

Protecting GroupReagent & ConcentrationSolventTemperature (°C)Time (min)Typical Purity (%)
Boc 20-50% TFADCMRoom Temperature30 - 120>95
Boc 4M HClDioxaneRoom Temperature30 - 60>95
Fmoc 20% PiperidineDMFRoom Temperature5 - 20>95

Performance in Drug Development Applications

The choice of protecting group strategy for the PEG linker can significantly impact the performance of the final therapeutic molecule, such as an ADC or a PROTAC.

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG linkers enhance solubility and stability.[4] The choice between a Boc and Fmoc strategy during linker synthesis depends on the overall synthetic route of the payload and the conjugation chemistry. While direct head-to-head comparisons are not always available, the stability of the final linker is paramount.

Table 3: Impact of PEG Linker Length on ADC Performance (Illustrative Data)

ADC ConstructLinkerIn Vitro Cytotoxicity Reduction (fold)In Vivo Half-life Extension (fold)Reference
ZHER2-SMCC-MMAE (HM)No PEG11[5][6]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEG4.52.5[5][6]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEG2211.2[5][6]

This data illustrates that while longer PEG chains, often assembled using Boc or Fmoc protected building blocks, can increase half-life, they may also reduce in vitro cytotoxicity.[5][6] The optimal linker length and design must be determined empirically for each ADC.

PROTACs

For PROTACs, the linker length and composition are critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase.[7] PEG linkers are commonly used to improve the solubility and cell permeability of PROTACs.[8] The choice of a Boc or Fmoc strategy allows for the modular and systematic synthesis of a library of PROTACs with varying linker lengths to identify the optimal degrader.

Table 4: PROTAC Performance with Varying PEG Linker Lengths (Illustrative Data)

PROTACTarget ProteinLinker MoietyDC₅₀ (µM)Dₘₐₓ (%)Reference
DP1BRD4PEG10.8498[9]

This data highlights the ability of PEG-containing PROTACs to effectively degrade target proteins in vivo.[9] The synthesis of such molecules often relies on the flexibility offered by Boc and Fmoc protection strategies to explore different linker architectures.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

Objective: To protect a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

Protocol 2: TFA-Mediated Boc Deprotection of a PEG Linker

Objective: To remove the Boc protecting group from a PEG linker to yield a free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-120 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Add toluene and co-evaporate (repeat 2-3 times) to remove residual TFA.

  • The resulting amine-TFA salt can be used directly or neutralized with a mild base for subsequent reactions.

Visualizing Synthetic Pathways and Workflows

Diagrams are essential for illustrating the logical flow of synthetic and analytical procedures.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino-PEG Amino-PEG Reaction1 DIPEA, DCM Room Temp Amino-PEG->Reaction1 Boc2O (Boc)₂O Boc2O->Reaction1 Boc-PEG Boc-NH-PEG Reaction1->Boc-PEG Boc-PEG_dep Boc-NH-PEG Reaction2 TFA, DCM Room Temp Boc-PEG_dep->Reaction2 Deprotected-PEG H₂N-PEG (TFA salt) Reaction2->Deprotected-PEG

Caption: Workflow for Boc protection and deprotection of a PEG linker.

Orthogonal_Strategy Start Fmoc-NH-PEG-Boc Base_Treatment Piperidine/DMF Start->Base_Treatment Selective Fmoc Deprotection Acid_Treatment TFA/DCM Start->Acid_Treatment Selective Boc Deprotection Intermediate1 H₂N-PEG-Boc Base_Treatment->Intermediate1 Intermediate2 Fmoc-NH-PEG-NH₂ Acid_Treatment->Intermediate2 Conjugation1 Couple to Molecule A Intermediate1->Conjugation1 Conjugation2 Couple to Molecule B Intermediate2->Conjugation2 Final_Product1 A-HN-PEG-Boc Conjugation1->Final_Product1 Final_Product2 Fmoc-NH-PEG-NH-B Conjugation2->Final_Product2

Caption: Orthogonal deprotection strategy using Boc and Fmoc groups.

References

Comparative Analysis of Boc-NH-PEG24-CH2CH2COOH and its Alternatives for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the characterization of Boc-NH-PEG24-CH2CH2COOH by NMR and mass spectrometry, with a comparative look at Fmoc-protected and deprotected analogues.

In the rapidly evolving landscape of drug delivery and development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a suitable linker molecule is paramount. This compound has emerged as a widely utilized polyethylene glycol (PEG) linker, offering a balance of hydrophilicity, biocompatibility, and defined length. This guide provides a comprehensive characterization of this key molecule using Nuclear Magnetic Resonance (NMR) and mass spectrometry, and presents a comparative analysis with two common alternatives: Fmoc-NH-PEG24-CH2CH2COOH and Amino-PEG24-CH2CH2COOH. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties and Structural Comparison

The fundamental characteristics of this compound and its analogues are summarized in the table below. The choice between these linkers often depends on the specific chemical strategy employed in a multi-step synthesis, with the Boc and Fmoc protecting groups offering orthogonal deprotection pathways.

PropertyThis compoundFmoc-NH-PEG24-CH2CH2COOHAmino-PEG24-CH2CH2COOH
Molecular Formula C56H111NO28C66H113NO28C51H103NO26
Molecular Weight 1246.47 g/mol [1]1368.62 g/mol 1146.37 g/mol [2]
Terminal Functional Groups Boc-protected Amine, Carboxylic AcidFmoc-protected Amine, Carboxylic AcidPrimary Amine, Carboxylic Acid
Purity (Typical) ≥96.0% (NMR)[1]≥95%≥95%

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of these linker molecules. Below is a summary of the expected and observed data from ¹H NMR, ¹³C NMR, and mass spectrometry.

This compound:

¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum of this compound is characterized by the prominent singlet of the PEG backbone, along with signals corresponding to the Boc protecting group and the propionic acid terminus.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64s~96H-(OCH₂CH₂)₂₄-
~3.54t2H-CH₂-CH₂-COOH
~3.30t2HBoc-NH-CH₂-
~2.59t2H-CH₂-COOH
1.44s9H-C(CH₃)₃ (Boc)

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is a key technique for confirming the molecular weight of the compound.

Ion[M+H]⁺[M+Na]⁺
Calculated (m/z) 1246.751268.73
Observed (m/z) Consistent with structure[1]Consistent with structure
Comparative Spectral Data of Alternatives:

The following tables provide a comparative overview of the expected NMR and mass spectrometry data for the Fmoc-protected and the free amine versions of the PEG24 linker.

Fmoc-NH-PEG24-CH2CH2COOH:

TechniqueExpected Data
¹H NMR Aromatic protons of Fmoc group (δ 7.2-7.8 ppm), characteristic PEG signal (~3.64 ppm), and signals for the propionic acid terminus.
¹³C NMR Carbonyl of Fmoc (~156 ppm), aromatic carbons of Fmoc (δ 120-144 ppm), PEG backbone (~70 ppm), and carboxylic acid carbon (~174 ppm).
ESI-MS [M+H]⁺ at m/z ~1369.7, [M+Na]⁺ at m/z ~1391.7

Amino-PEG24-CH2CH2COOH:

TechniqueExpected Data
¹H NMR Absence of protecting group signals. Characteristic PEG signal (~3.64 ppm), signals for the propionic acid terminus, and a signal for the terminal amine protons.
¹³C NMR PEG backbone (~70 ppm), carboxylic acid carbon (~174 ppm), and carbons adjacent to the terminal amine.
ESI-MS [M+H]⁺ at m/z ~1146.7[3], [M+Na]⁺ at m/z ~1168.7

Experimental Protocols

Accurate and reproducible characterization relies on standardized experimental protocols. The following sections detail the methodologies for acquiring the NMR and mass spectrometry data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the PEG linker compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Referencing: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrument: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL for infusion.

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 500-2000).

Workflow and Logical Relationships

The process of characterizing these PEG linkers and selecting the appropriate one for a given synthetic strategy can be visualized as a logical workflow.

Workflow for PEG Linker Characterization and Selection cluster_characterization Characterization of Linker cluster_comparison Comparative Analysis cluster_selection Application-Specific Selection NMR_acq NMR Spectroscopy (1H, 13C) Data_analysis Data Analysis and Structure Confirmation NMR_acq->Data_analysis MS_acq Mass Spectrometry (ESI-MS) MS_acq->Data_analysis Compare_data Compare Spectroscopic and Physicochemical Data Data_analysis->Compare_data Boc_PEG This compound Boc_PEG->Compare_data Fmoc_PEG Fmoc-NH-PEG24-CH2CH2COOH Fmoc_PEG->Compare_data Amino_PEG Amino-PEG24-CH2CH2COOH Amino_PEG->Compare_data Select_linker Select Optimal Linker Compare_data->Select_linker Synth_strat Define Synthetic Strategy Synth_strat->Select_linker Proceed_synth Proceed with Bioconjugation/Synthesis Select_linker->Proceed_synth

Caption: A flowchart outlining the key stages in the characterization and selection of PEG linkers for drug development applications.

Signaling Pathways and Molecular Interactions

While these linkers do not directly participate in signaling pathways, their properties are critical for the function of the final conjugate. The choice of linker can influence the solubility, stability, and ultimately the efficacy of a PROTAC or ADC.

Role of PEG Linker in PROTAC-Mediated Protein Degradation cluster_protac PROTAC Action POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ubiquitin Ligase E3->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Ub Ubiquitination Ternary->Ub leads to Proteasome Proteasomal Degradation Ub->Proteasome targets for Linker PEG Linker (e.g., this compound) Linker->PROTAC determines spacing and solubility

Caption: A diagram illustrating the crucial role of the PEG linker in facilitating the formation of a ternary complex in PROTAC-mediated protein degradation.

References

Purity Analysis of Synthetic Boc-NH-PEG24-CH2CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Boc-NH-PEG24-CH2CH2COOH, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity of this linker reagent is of paramount importance.[1][2][3][4] Impurities can lead to unwanted side reactions, difficulties in purification of the final product, and potentially impact the biological activity and toxicity of the resulting PROTAC. This guide provides a comparative overview of the purity analysis of synthetic this compound, detailing common analytical techniques, potential impurities, and a comparison of commercially available products based on public information.

Comparison of Commercial this compound

Several suppliers offer this compound, typically with a purity specification of greater than 95%. While a direct head-to-head comparative study with experimental data is not publicly available, the following table summarizes the advertised purities from various suppliers. Researchers should always refer to the supplier's certificate of analysis (CoA) for batch-specific purity data.

SupplierAdvertised PurityAnalytical Methods Mentioned (on website or CoA)
MedchemExpress96.0% (by NMR)¹H NMR, MS
PurePEGmin. 95% or 99%Not specified on product page
ChemScene≥98%Not specified on product page
TargetMolNot specifiedNot specified on product page
Biomatrik>95%Not specified on product page

Note: The absence of specified analytical methods on a product page does not imply a lack of quality control. Researchers are encouraged to request the CoA for detailed information.

Key Purity Parameters and Potential Impurities

The purity of this compound is primarily defined by two factors: the presence of the correct, full-length molecule and the absence of process-related and storage-related impurities.

Potential Impurities Include:

  • PEG Homologues of Different Lengths: The synthesis of monodisperse PEGs is challenging, and commercial products may contain small amounts of PEGs with fewer or more than 24 ethylene glycol units.

  • Unfunctionalized or Partially Functionalized PEGs: This includes PEG diols or molecules where either the Boc-protected amine or the carboxylic acid group is absent.

  • Process-Related Impurities: Depending on the synthetic route, impurities such as ethylene oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG) could be present.

  • Byproducts from Protecting Group Manipulation: Impurities related to the introduction and removal of the Boc protecting group.

  • Solvents and Water: Residual solvents from the synthesis and purification process, as well as moisture.

Experimental Protocols for Purity Analysis

A combination of analytical techniques is typically employed to provide a comprehensive purity profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and assessing the purity of PEG compounds.[5][6][7]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Structural Confirmation: Identify the characteristic peaks for the Boc group (singlet at ~1.4 ppm), the PEG backbone (a complex multiplet around 3.6 ppm), and the methylene groups of the propionic acid moiety.

    • Purity Estimation: The purity can be estimated by comparing the integral of the product peaks to those of known impurities or a certified internal standard. The ratio of the integrals of the terminal groups to the repeating ethylene glycol units can also help confirm the average PEG chain length.[6][8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify the presence of PEG homologues or other impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Analysis:

    • Molecular Weight Confirmation: Look for the molecular ion peak corresponding to the expected mass of this compound (C₅₆H₁₁₁NO₂₈, MW: 1246.47). Often, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are observed.

    • Impurity Identification: The presence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) would indicate polydispersity. Other peaks may correspond to different impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is a valuable technique for separating and quantifying non-volatile impurities.

Methodology:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is employed.

  • Detection: ELSD or CAD is suitable for detecting compounds like PEGs that lack a strong UV chromophore.

  • Data Analysis: The peak area of the main component relative to the total peak area gives an indication of the purity.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR ¹H NMR MS MS Dissolution->MS ESI or MALDI HPLC HPLC Dissolution->HPLC RP-HPLC-ELSD/CAD Structure_Verification Structure_Verification NMR->Structure_Verification MW_Confirmation MW_Confirmation MS->MW_Confirmation Impurity_Profiling Impurity_Profiling HPLC->Impurity_Profiling Purity_Calculation Purity_Calculation Structure_Verification->Purity_Calculation MW_Confirmation->Purity_Calculation Impurity_Profiling->Purity_Calculation CoA CoA Purity_Calculation->CoA Purity_Logic cluster_input Analytical Results cluster_logic Logical AND cluster_output Final Assessment NMR_Result Correct Structure (¹H NMR) And_Gate AND NMR_Result->And_Gate MS_Result Correct MW (Mass Spec) MS_Result->And_Gate HPLC_Result Low Impurity Profile (HPLC) HPLC_Result->And_Gate High_Purity High Purity Confirmed And_Gate->High_Purity

References

A Comparative Guide to Functional Assays for Proteins Conjugated with Boc-NH-PEG24-CH2CH2COOH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polymers to therapeutic proteins is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. Among the various available polymers, polyethylene glycol (PEG) has long been the gold standard. The heterobifunctional linker, Boc-NH-PEG24-CH2CH2COOH, offers a versatile platform for PEGylation, enabling the attachment of a 24-unit PEG chain to proteins, often as part of more complex bioconjugates like Proteolysis-Targeting Chimeras (PROTACs).

This guide provides a comprehensive comparison of functional assays for proteins conjugated with this PEG linker and its alternatives, namely PASylation and XTENylation. We present supporting experimental data, detailed methodologies for key assays, and visual workflows to aid in the selection of appropriate analytical strategies for your modified protein.

I. Comparison of Protein Modification Technologies

The choice of a protein modification strategy significantly impacts the resulting conjugate's biological activity, stability, and immunogenicity. While PEGylation is a well-established technique, alternatives like PASylation (polysialylation) and XTENylation (genetic fusion with long, unstructured polypeptide chains) offer distinct advantages and disadvantages.

FeaturePEGylation (with this compound)PASylationXTENylation
Nature of Modification Chemical conjugation of a synthetic polymer.Genetic fusion of a naturally derived polysaccharide.Genetic fusion of a recombinant, unstructured polypeptide.
Homogeneity Can result in heterogeneous mixtures depending on the conjugation strategy (e.g., lysine vs. site-specific).Produces highly homogeneous fusion proteins.Produces highly homogeneous fusion proteins with a defined length.
Impact on In Vitro Activity Often leads to a reduction in specific activity due to steric hindrance.[1][2]Generally, a high retention of biological activity is observed.[1][3]High retention of biological activity is a key feature.[4]
In Vivo Half-Life Significantly increases circulating half-life.[5][6]Dramatically extends plasma half-life.[1][3]Substantially prolongs in vivo half-life.[4]
Immunogenicity Can elicit anti-PEG antibodies, potentially leading to accelerated blood clearance.Generally considered to be of low immunogenicity.[3]Designed to be non-immunogenic.[4]
Biodegradability Non-biodegradable, which can lead to accumulation in tissues with long-term use.[4]Biodegradable.[3]Biodegradable.[4]

II. Quantitative Comparison of Functional Parameters

The following tables summarize quantitative data from studies comparing the functional impact of PEGylation, PASylation, and XTENylation on various proteins.

Table 1: Impact on Receptor Binding Affinity (KD)

ProteinModificationKD (nM)Fold Change vs. UnmodifiedReference
Interferon-α2aUnmodified2.4-[1]
PEGylated (20 kDa)16.87.0[1]
PASylated (600 residues)8.83.7[1]
Human Growth HormoneUnmodified0.029-[1]
PASylated (600 residues)0.0782.7[1]

Table 2: Impact on In Vitro Bioactivity (EC50)

ProteinAssayModificationEC50 (pM)Fold Change vs. UnmodifiedReference
Interferon-β-1bAntiviral AssayUnmodified~10-[7]
Site-specific PEGylation (20 kDa)~10 - 780 (position dependent)1 to 78[7]
Granulocyte-Colony Stimulating Factor (G-CSF)Cell ProliferationUnmodified~30-
N-terminal PEGylation (20 kDa)~1003.3

Table 3: Impact on Enzyme Kinetics

EnzymeModificationKM (mM)Vmax (µmol/min)Reference
α-ChymotrypsinUnmodified--[2]
PEGylated (5 kDa, 1 PEG/molecule)Increased ~2-foldDecreased[2]
L-AsparaginaseUnmodified0.3182915[2]
PEGylated0.3963193[2]

III. Experimental Protocols for Key Functional Assays

Detailed methodologies for assessing the functional integrity of conjugated proteins are crucial for obtaining reliable and reproducible data.

A. Enzyme Activity Assay (Spectrophotometric)

This protocol provides a general framework for determining the kinetic parameters of an enzyme following conjugation.

Principle: The rate of an enzyme-catalyzed reaction is measured by monitoring the change in absorbance of a substrate or product over time.

Materials:

  • Spectrophotometer (UV-Vis)

  • Temperature-controlled cuvette holder

  • Quartz cuvettes

  • Enzyme solution (conjugated and unconjugated controls)

  • Substrate solution

  • Reaction buffer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme (both conjugated and unconjugated) in a suitable buffer that maintains its stability.

    • Prepare a series of substrate dilutions in the reaction buffer to determine KM and Vmax.

    • The reaction buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity.

  • Assay Procedure:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the product or substrate.

    • Equilibrate the reaction buffer and substrate solution to the desired assay temperature (e.g., 25°C or 37°C).

    • In a quartz cuvette, mix the reaction buffer and the substrate solution.

    • Initiate the reaction by adding a small volume of the enzyme solution and mix immediately by inverting the cuvette.

    • Record the change in absorbance over a set period, ensuring the initial reaction velocity is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.[8][9]

B. Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the biological activity of conjugated cytokines, growth factors, or other molecules that affect cell growth.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • 96-well tissue culture plates

  • Cell line responsive to the protein of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Treatment:

    • Prepare serial dilutions of the conjugated protein and the unconjugated control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the protein dilutions. Include wells with medium only as a negative control.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the control wells.

    • Plot the absorbance against the protein concentration and determine the EC50 value (the concentration that gives half-maximal response).[10][11]

C. Protein Stability Assay (Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary and tertiary structure of a protein and its stability upon conjugation.

Principle: Chiral molecules, such as proteins, absorb left and right circularly polarized light differently. This differential absorption provides information about the protein's secondary structure (far-UV CD) and tertiary structure (near-UV CD). Thermal or chemical denaturation can be monitored by the change in the CD signal.

Materials:

  • Circular dichroism spectrometer with a temperature-controlled cell holder

  • Quartz cuvettes of appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV)

  • Protein solutions (conjugated and unconjugated) in a suitable buffer

  • Denaturant (e.g., guanidinium hydrochloride or urea) for chemical denaturation studies

Protocol:

  • Sample Preparation:

    • Prepare protein samples at a suitable concentration (e.g., 0.1-0.2 mg/mL for far-UV, 1 mg/mL for near-UV) in a buffer that is transparent in the desired UV range (e.g., phosphate buffer).

    • Ensure the buffer does not contain components that have a high absorbance in the far-UV region.

  • Data Acquisition (Thermal Denaturation):

    • Record a baseline spectrum of the buffer.

    • Record the CD spectrum of the protein sample at an initial temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) and record the CD signal at a fixed wavelength (e.g., 222 nm for α-helical proteins) or full spectra at various temperature points.

  • Data Analysis:

    • Plot the CD signal at the chosen wavelength against temperature.

    • The midpoint of the transition in this curve represents the melting temperature (Tm), a measure of the protein's thermal stability.[12][13][14][15]

IV. Visualization of Pathways and Workflows

Understanding the underlying biological pathways and the experimental process is facilitated by clear visual diagrams.

A. PROTAC-Mediated Protein Degradation Pathway

Since this compound is a common linker in PROTACs, understanding their mechanism of action is crucial. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_characterization Characterization cluster_functional_assays Functional Assays Protein Target Protein Conjugation Conjugation Reaction Protein->Conjugation Linker This compound or Alternative Linker->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Conjugate Purified Conjugate Purification->Conjugate Structural_Analysis Structural Analysis (e.g., SDS-PAGE, Mass Spec) Conjugate->Structural_Analysis Enzyme_Assay Enzyme Activity Assay Conjugate->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation) Conjugate->Cell_Assay Stability_Assay Stability Assay (e.g., CD Spectroscopy) Conjugate->Stability_Assay Data_Analysis Data Analysis & Comparison Structural_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Stability_Assay->Data_Analysis

References

In Vitro Stability of Drug Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's stability is a key determinant of a drug's efficacy and safety, directly impacting its pharmacokinetic profile and potential for off-target toxicity. This guide provides an objective comparison of the in vitro stability of the Boc-NH-PEG24-CH2CH2COOH linker and other common alternatives, supported by experimental data and detailed protocols.

The ideal linker must remain stable in systemic circulation to ensure the therapeutic payload is delivered specifically to the target cells. Premature cleavage of the linker can lead to systemic toxicity and a reduced therapeutic window.[1] This guide focuses on the in vitro stability of various linkers, a crucial early indicator of their in vivo performance.

Comparative In Vitro Stability of Common Linkers

Linker TypeMatrixIncubation Time% Intact Linker RemainingKey Observations & References
PEGylated Linkers (General) Human Plasma24 hours>95%PEGylation generally enhances stability and solubility.[] Stability can be influenced by the length of the PEG chain.[3]
Rat Serum48 hours>30% - >70% (Varies with PEG length)Longer PEG chains (e.g., PEG20) showed higher stability in rat serum.[3]
Valine-Citrulline (Val-Cit) Linker Human Plasma28 daysNo significant degradationVal-Cit linkers are generally stable in human plasma.[4][5]
Mouse Plasma14 days<5%Highly susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[4][5][6]
Glutamic Acid-Valine-Citrulline (EVCit) Linker Mouse Plasma14 days~100%The addition of a glutamic acid residue significantly improves stability in mouse plasma.[4]
Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) Linker Mouse & Human PlasmaNot specifiedStableShowed high stability in both mouse and human plasma in vitro.[6]

Experimental Protocols for In Vitro Linker Stability Assessment

Accurate assessment of in vitro linker stability is paramount for predicting in vivo behavior. The following are detailed protocols for common stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a linker-drug conjugate in plasma from different species.

Materials:

  • Test linker-drug conjugate

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard (for LC-MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test linker-drug conjugate in an appropriate solvent (e.g., DMSO).

  • Spike the test compound into pre-warmed (37°C) plasma to a final concentration of 1 µM.

  • Incubate the plasma samples at 37°C with gentle agitation.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the amount of the intact linker-drug conjugate remaining at each time point relative to the amount at time zero.

  • Calculate the percentage of intact conjugate remaining over time to determine the stability profile and half-life.[7]

Protocol 2: Stability Assay in Sub-cellular Fractions (Lysosomes or S9)

This assay evaluates the linker's susceptibility to enzymatic cleavage within cellular compartments.

Materials:

  • Test linker-drug conjugate

  • Human liver lysosomes or S9 fraction

  • Catabolic buffer

  • NADPH regenerating system (for S9 fractions)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubate the test linker-drug conjugate (e.g., at 0.05 mg/mL) with human liver lysosomes or S9 fraction at 37°C. For S9 fractions, supplement with a catabolic buffer and an NADPH regenerating system to ensure metabolic activity.

  • Collect samples at various time points (e.g., up to 24 hours).

  • Heat-inactivate the samples at 95°C for 5 minutes.

  • Remove the protein via solvent precipitation (e.g., with acetonitrile).

  • Analyze the supernatant by LC-MS to quantify the remaining intact linker and the appearance of cleaved products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro stability of a linker compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Linker Compound stock Prepare Stock Solution start->stock spike Spike Stock into Matrix stock->spike matrix Prepare Biological Matrix (Plasma, Lysosomes, etc.) matrix->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction & Precipitate Proteins sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Analysis & Stability Calculation analyze->data end End: Stability Profile data->end

Caption: Workflow for In Vitro Linker Stability Assay.

Conclusion

The in vitro stability of a linker is a critical parameter that must be thoroughly evaluated during the early stages of drug development. While specific quantitative data for the this compound linker remains proprietary, the general stability of PEGylated linkers suggests it is likely to exhibit favorable stability in human plasma. However, species-specific differences, as highlighted by the dramatic instability of Val-Cit linkers in mouse plasma, underscore the importance of empirical testing in relevant biological matrices. The provided protocols offer a robust framework for researchers to conduct these crucial stability assessments, enabling the selection of optimal linkers for the development of safe and effective targeted therapies.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in drug delivery systems is a critical determinant of therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers have become indispensable in this field, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents. These linkers are broadly categorized into two classes: cleavable and non-cleavable, each with distinct mechanisms of action and ideal use cases. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence.

The fundamental difference between these two linker types lies in their stability. Cleavable PEG linkers are designed to break under specific physiological conditions, releasing the drug payload at the target site. In contrast, non-cleavable PEG linkers form a stable, permanent bond between the drug and the carrier molecule, relying on the degradation of the carrier to release the drug. This distinction has profound implications for a drug conjugate's behavior in the body, influencing its stability in circulation, mechanism of drug release, and overall therapeutic window.[1][2]

At a Glance: Key Differences

FeatureCleavable PEG LinkerNon-Cleavable PEG Linker
Mechanism of Release Specific cleavage by enzymes, pH, or redox conditions.[3]Degradation of the carrier molecule (e.g., antibody) in the lysosome.[3]
Drug Release Location Can be extracellular or intracellular, depending on the trigger.Primarily intracellular (lysosomal).[3]
Payload Form Released in its native, unmodified, and highly potent form.Released as a conjugate with the linker and an amino acid residue.[3]
Plasma Stability Generally lower, with a potential for premature drug release.[1]Generally higher, leading to a more stable conjugate in circulation.[1]
"Bystander Effect" High potential, as the released drug can diffuse to neighboring cells.[2]Low to negligible, as the released payload is often less permeable.[1]
Off-Target Toxicity Higher potential due to premature release and the bystander effect.[1]Lower potential due to higher stability and limited bystander effect.[1]
Ideal Application Heterogeneous tumors, where killing antigen-negative cells is beneficial.Homogeneous tumors with high antigen expression.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies to provide a comparative overview of cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with identical antibodies, payloads, and experimental conditions are limited in published literature. The data presented here are compiled from various sources to illustrate the performance differences.

In Vitro Cytotoxicity
Linker TypeExample LinkerADCCell LineIC50 (nM)Reference
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAESK-BR-3 (HER2+)0.5[4]
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAEN87 (HER2+)1.2[4]
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)SK-BR-3 (HER2+)2.8[5]
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)NCI-N87 (HER2+)3.5[5]
In Vivo Efficacy: Tumor Growth Inhibition
Linker TypeExample LinkerADCTumor ModelDosageTumor Growth Inhibition (%)Reference
CleavableValine-Citrulline (vc)Anti-CD22-vc-MMAEHuman lymphoma xenograft3 mg/kgSignificant tumor regression[6]
Cleavableβ-galactosidase-cleavableAnti-HER2-linker-payloadXenograft mouse model1 mg/kg57-58% reduction in tumor volume[6]
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)NCI-N87 gastric cancer xenograft15 mg/kg~50%[6]
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)Xenograft mouse model1 mg/kgNot statistically significant[6]
Plasma Stability
Linker TypeExample LinkerADCSpeciesStability (t½ in plasma)Reference
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAEHumanStable[7]
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAEMouseUnstable (cleaved by carboxylesterase 1C)[7]
CleavableGlutamic acid-Valine-Citrulline (EVCit)Trastuzumab-EVCit-MMAEMouseHighly stable[7]
CleavableSulfatase-cleavableModel ADCMouse> 7 days[6]
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)HumanHighly stable[3]

Signaling Pathways and Experimental Workflows

Mechanisms of Drug Release

The distinct mechanisms of payload release for cleavable and non-cleavable linkers are illustrated below.

Cleavable_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell ADC_circulating ADC in Circulation (Stable) ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Tumor Targeting endosome Endosome (Low pH) ADC_bound->endosome Internalization lysosome Lysosome (Low pH, High Protease) endosome->lysosome payload_release Cleavage of Linker & Payload Release lysosome->payload_release Enzymatic Cleavage (e.g., Cathepsin B) payload Free Payload payload_release->payload bystander_cell Neighboring Cell payload->bystander_cell Diffusion bystander_effect Bystander Killing bystander_cell->bystander_effect

Caption: Mechanism of a cleavable linker ADC.

NonCleavable_Linker_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell ADC_circulating ADC in Circulation (Highly Stable) ADC_bound ADC Binds to Target Antigen ADC_circulating->ADC_bound Tumor Targeting endosome Endosome ADC_bound->endosome Internalization lysosome Lysosome endosome->lysosome degradation Antibody Degradation lysosome->degradation payload_release Payload-Linker-Amino Acid Metabolite Release degradation->payload_release

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common method to assess the potency of a drug conjugate is the MTT assay, which measures cell viability.

In_Vitro_Cytotoxicity_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Serial Dilutions of ADC start->treatment incubation Incubate for 72-96 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Value readout->analysis

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different drug conjugate constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a drug conjugate that inhibits cell growth by 50% (IC50).[8]

Materials:

  • Cancer cell lines (Antigen-positive and antigen-negative)

  • Complete cell culture medium

  • 96-well plates

  • Antibody-drug conjugate (ADC) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted ADC to each well. Include untreated control wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator. The incubation time may vary depending on the payload's mechanism of action.[8]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.

In Vivo Tumor Growth Inhibition Study

This study evaluates the efficacy of an ADC in a living organism, typically a mouse model with tumor xenografts.[9]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cells for tumor implantation

  • Matrigel (optional, for subcutaneous injection)

  • ADC formulation for injection

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[10]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Administer the ADC intravenously at a predetermined dose and schedule. The control group receives a vehicle control.

  • Measure the tumor volume with calipers two to three times a week using the formula: Volume = 0.5 x (length x width²).[10]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study for a specified period or until the tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Plasma Stability Assay

This assay determines the stability of the ADC in plasma by measuring the amount of released payload over time.[11][12]

Materials:

  • ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • LC-MS/MS system for payload quantification or ELISA for total and conjugated antibody measurement

Protocol:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

  • Process the samples to separate the free payload from the intact ADC. This can be done by protein precipitation or immunocapture.[12][13]

  • Quantify the amount of released payload using a validated LC-MS/MS method.

  • Alternatively, measure the concentration of total antibody and antibody-conjugated drug using ELISA.

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability profile.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of a released payload from an ADC to kill neighboring antigen-negative cells.[4][14]

Materials:

  • Antigen-positive (Ag+) cancer cells

  • Antigen-negative (Ag-) cancer cells, labeled with a fluorescent protein (e.g., GFP)

  • Multi-well plates

  • ADC

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Co-culture the Ag+ and Ag- cells in a multi-well plate at a defined ratio (e.g., 1:1).

  • Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.

  • Incubate the plate for a period sufficient to allow for ADC processing and payload release (e.g., 72-96 hours).

  • Use a fluorescence microscope or a high-content imaging system to count the number of viable fluorescent Ag- cells.

  • Compare the number of viable Ag- cells in the ADC-treated co-culture to that in an untreated co-culture to quantify the bystander killing effect.

Conclusion

The decision between a cleavable and a non-cleavable PEG linker is a critical juncture in the design of a drug delivery system, with significant consequences for the therapeutic's performance. Cleavable linkers offer the advantage of releasing a highly potent, unmodified payload, which can lead to a powerful "bystander effect" beneficial for treating heterogeneous tumors.[1] However, this comes with the risk of lower plasma stability and potential off-target toxicity.[1]

Conversely, non-cleavable linkers provide superior stability in circulation, generally leading to a better safety profile by confining the drug's action to the target cells.[1] Their efficacy, however, is contingent on the efficient internalization and degradation of the entire conjugate and the activity of the resulting payload-linker-amino acid metabolite.

Ultimately, the optimal linker strategy is not universal but depends on a nuanced understanding of the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough evaluation using the experimental approaches outlined in this guide is essential for the rational design and development of safe and effective targeted therapies.

References

The Impact of PEG24 Linkers on Conjugate Properties: A Comparative Guide to Solubility and Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties and biological performance of the conjugate. This guide provides a detailed comparison of the effects of a 24-unit polyethylene glycol (PEG24) linker on conjugate solubility and immunogenicity, with supporting experimental data and protocols.

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely incorporated into bioconjugate linkers to enhance their therapeutic properties.[][2][3] A PEG24 linker, with its 24 ethylene glycol repeats, offers a balance of hydrophilicity and length that can profoundly impact the solubility and immunogenicity of the final conjugate.

Enhancing Conjugate Solubility and Stability with PEG24 Linkers

The conjugation of hydrophobic payloads to antibodies often leads to an increased propensity for aggregation, which can compromise the stability, efficacy, and safety of the ADC.[4][] Hydrophilic linkers, such as those containing PEG, are a key strategy to mitigate this issue.[] The inclusion of a PEG24 linker can significantly improve the hydrophilicity of the overall ADC, thereby enhancing its solubility and reducing aggregation.[6][7][8]

A study comparing different linker designs demonstrated the superior performance of PEGylated linkers in maintaining ADC stability. While a direct comparison with a non-PEG linker was not the primary focus, the study highlighted that amide-coupled ADCs with a branched structure of two 12-unit PEG chains (equivalent in PEG unit number to a linear PEG24) were the best-performing conjugates in terms of stability, outperforming those with a conventional linear 24-unit PEG oligomer.[8] This suggests that not only the presence and length of the PEG chain but also its architecture can be fine-tuned to optimize solubility and stability.

The length of the PEG chain has been shown to directly correlate with improved pharmacokinetic profiles. In one study, ADCs with longer PEG chains (8, 12, and 24 units) exhibited prolonged plasma half-life and increased plasma concentration compared to those with shorter or no PEG chains.[9] This is attributed to the "PEG shield," which increases the hydrodynamic radius of the conjugate, reducing renal clearance.[10]

Table 1: Comparative Solubility and Stability Data of ADCs with Different Linkers

Linker TypeAntibody-Drug Conjugate (ADC)Drug-to-Antibody Ratio (DAR)Aggregation (%)SolubilityReference
Linear PEG24 Trastuzumab-DM1~3 and ~8Data not explicitly provided, but showed higher aggregation tendency than pendant PEG.Less stable than pendant PEG configuration.[8]
Pendant (2xPEG12) Trastuzumab-DM1~3 and ~8Lower aggregation tendency.More stable with slower clearance rates.[8]
Non-PEGylated Control ADCNot specifiedHigher than PEGylated ADCs.Not specified[9]
PEG2, PEG4 Undisclosed ADCNot specifiedNot specifiedLower plasma and tumor exposures than longer PEGs.[9]
PEG8, PEG12 Undisclosed ADCNot specifiedNot specifiedSignificantly higher plasma and tumor exposures.[9]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Modulating Immunogenicity with PEG24 Linkers

The immunogenicity of biotherapeutics is a significant concern, as the development of anti-drug antibodies (ADAs) can lead to altered pharmacokinetics, reduced efficacy, and adverse events.[11] PEGylation is a well-established strategy to reduce the immunogenicity of proteins and other biomolecules.[][2][3] The flexible and hydrophilic PEG chains can mask immunogenic epitopes on the antibody and the payload, thereby reducing the likelihood of an immune response.[7]

While PEG itself is generally considered non-immunogenic, the existence of pre-existing anti-PEG antibodies in a segment of the population has been reported.[10] These pre-existing antibodies are more commonly associated with high-molecular-weight PEGs and are considered less of a concern for the lower molecular weight PEGs typically used in ADC linkers.[10] The use of monodisperse PEGs, which have a defined molecular weight, as opposed to polydisperse PEGs, can also help in reducing the risk of immunogenicity.[7]

A tiered approach is typically employed for assessing the immunogenicity of ADCs, starting with screening for ADAs, followed by confirmatory assays and characterization of the immune response, including neutralizing antibody assays.[11]

Table 2: Comparative Immunogenicity Profile of ADCs

Linker TypeKey Findings on ImmunogenicityReference
PEG Linkers (General) Generally reduce immunogenicity by shielding epitopes and preventing aggregation.[][2][3][7]
Low-Molecular-Weight PEGs (as in ADCs) Published evidence of anti-PEG antibody formation is rare.[10]
Non-PEG Linkers Can be more immunogenic, depending on the specific chemical structure.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of conjugate solubility and immunogenicity. Below are summaries of key experimental protocols.

Solubility and Aggregation Assessment

1. Size Exclusion Chromatography (SEC)

SEC is a fundamental technique for quantifying aggregates in ADC preparations.[13][14][15] It separates molecules based on their hydrodynamic volume, allowing for the detection of monomers, dimers, and higher-order aggregates.

  • Workflow:

    • An ADC sample is injected into an SEC column packed with porous particles.

    • Larger molecules (aggregates) are excluded from the pores and elute first.

    • Smaller molecules (monomers) penetrate the pores to varying degrees and elute later.

    • The eluate is monitored by a UV detector (typically at 280 nm), and the peak areas are used to quantify the percentage of each species.

SEC_Workflow cluster_instrument SEC System cluster_output Data Analysis Injector ADC Sample Injection Column SEC Column Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification of Monomers & Aggregates Chromatogram->Quantification ADA_ELISA_Workflow cluster_assay Bridging ELISA Steps Coating Coat Plate with ADC Sample Add Patient Serum Coating->Sample Incubate & Wash Labeled_ADC Add Labeled ADC Sample->Labeled_ADC Incubate & Wash Detection Add Substrate & Measure Signal Labeled_ADC->Detection Incubate & Wash TCell_Assay_Workflow PBMC_Isolation Isolate PBMCs from Donor Blood Incubation Incubate PBMCs with ADC PBMC_Isolation->Incubation Proliferation_Measurement Measure T-Cell Proliferation Incubation->Proliferation_Measurement

References

A Comparative Guide to Bioconjugation Linkers: Alternatives to Boc-NH-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall performance of the final product. While Boc-NH-PEG24-CH2CH2COOH is a widely used linker due to its defined length and the presence of a protected amine and a reactive carboxyl group, a variety of alternatives offer distinct advantages in terms of reactivity, stability, and specificity. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols.

Overview of Linker Chemistries

The choice of a bioconjugation linker is primarily dictated by the available functional groups on the biomolecule and the desired properties of the resulting conjugate. The most common strategies involve targeting primary amines (e.g., lysine residues), thiols (e.g., cysteine residues), or bioorthogonal functional groups introduced into the biomolecule.

Quantitative Comparison of Bioconjugation Chemistries

The efficiency and stability of the resulting linkage are paramount in bioconjugation. The following tables summarize quantitative data on the performance of different linker chemistries.

Table 1: Comparative Conjugation Efficiency

Linker ChemistryTarget Functional GroupTypical Conjugation Efficiency (%)Key AdvantagesKey Disadvantages
Amine-Reactive (e.g., NHS Ester) Primary Amines (-NH₂)40-60%Abundant targets on proteins.Lack of site-specificity, potential for heterogeneity.
Thiol-Reactive (e.g., Maleimide) Thiols (-SH)70-90%High site-specificity with engineered cysteines.Thioether bond can be unstable in vivo (retro-Michael addition).
Click Chemistry (SPAAC) Azide/Alkyne>90%High efficiency and bioorthogonality, very stable triazole linkage.Requires introduction of non-native functional groups.

Note: Conjugation efficiencies can vary depending on the specific reactants, buffer conditions, and reaction times.

Table 2: Stability of Resulting Bioconjugate Linkage

LinkageFormed FromStability Under Physiological ConditionsSusceptibility to Cleavage
Amide Bond Amine-Reactive Linker + AmineGenerally stable.Susceptible to enzymatic cleavage by proteases.
Thioether Bond Thiol-Reactive Linker + ThiolModerately stable.Prone to retro-Michael addition, leading to drug deconjugation.
1,2,3-Triazole Ring Click Chemistry LinkerHighly stable.[1]Resistant to enzymatic cleavage, hydrolysis, and oxidation.[1]

Experimental Protocols

Detailed methodologies for key bioconjugation reactions are provided below.

Protocol 1: Amine-Reactive Conjugation using NHS Ester-PEG Linker

This protocol describes the conjugation of an NHS ester-functionalized PEG linker to a protein containing accessible primary amines.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS Ester-PEG linker

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reagents:

    • Equilibrate the NHS Ester-PEG linker to room temperature before opening.

    • Immediately before use, dissolve the NHS Ester-PEG linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS Ester-PEG linker to the protein solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG Linker

This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG linker to a protein containing a free cysteine residue.

Materials:

  • Protein solution containing a free thiol group (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG linker

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reagents:

    • Equilibrate the Maleimide-PEG linker to room temperature.

    • Dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG linker to the protein solution.

    • Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate to remove unreacted linker using a desalting column or dialysis.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 3: Click Chemistry Conjugation (SPAAC)

This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized PEG linker and an azide-containing biomolecule.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG linker

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO-PEG linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 1.5- to 3-fold molar excess of the DBCO-PEG linker to the azide-modified biomolecule.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).

  • Purification:

    • Remove the excess DBCO-PEG linker by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the conjugation and determine the efficiency using techniques such as HPLC, mass spectrometry, or fluorescence analysis if a fluorescent tag is included.

Visualizing Bioconjugation Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a generic experimental workflow for the production of an antibody-drug conjugate and a simplified signaling pathway that can be targeted by a bioconjugate.

ADC_Production_Workflow cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Production Reduction Reduction of Disulfides (for Thiol Conjugation) Activation Activation with Linker (e.g., NHS-ester) Conjugation Conjugation Reaction Reduction->Conjugation Activation->Conjugation Payload Drug-Linker Synthesis Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Transcription Transcription Factor Effector->Transcription Gene Gene Expression Transcription->Gene Regulates Bioconjugate Bioconjugate (e.g., ADC) Bioconjugate->Receptor Binds

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG24-CH2CH2COOH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Boc-NH-PEG24-CH2CH2COOH, a polyethylene glycol (PEG)-based PROTAC linker.

While specific safety data for this compound is not extensively detailed in readily available literature, a safety data sheet for a structurally similar compound, Boc-NH-PEG-NH2, indicates that it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1] However, it is crucial to note that the chemical, physical, and toxicological properties of many novel compounds have not been thoroughly investigated.[1] Therefore, a cautious approach to handling and disposal is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat. In case of a spill, the area should be well-ventilated.[1] Absorb the spilled material with an inert substance such as vermiculite, dry sand, or earth, and place it into a designated chemical waste container.[1] Under no circumstances should this chemical be flushed down the sewer. [1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste as chemical waste.

    • Segregate the waste into categories: pure (unused) compound, contaminated labware (e.g., pipette tips, vials), and solutions containing the compound.

  • Waste Collection and Storage:

    • Solid Waste: Collect pure or absorbed this compound in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof container. Do not mix with other incompatible waste streams.

    • Labeling: Ensure all waste containers are clearly labeled with the full chemical name: "this compound".

  • Institutional Disposal Procedures:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous or unclassified chemical waste.

    • Arrange for a pickup of the chemical waste by a certified hazardous waste disposal company contracted by your institution.

Quantitative Data Summary

While no quantitative data on disposal-related metrics (e.g., LD50) are available for this compound, the following table summarizes key information from product information sheets.

PropertyValue
Molecular Weight1246.47 g/mol [2]
AppearanceWhite to off-white solid[2]
Storage (Powder)-20°C for 3 years; 4°C for 2 years[2]
Storage (In solvent)-80°C for 6 months; -20°C for 1 month[2][3][4]

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols involving the use of this compound. For protocols on its use in the synthesis of PROTACs, please refer to relevant scientific literature.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb Yes assess_waste Assess Waste Type spill->assess_waste No containerize_spill Place in Labeled Chemical Waste Container absorb->containerize_spill containerize_spill->assess_waste solid Solid Waste (Unused compound, contaminated items) assess_waste->solid Solid liquid Liquid Waste (Solutions containing the compound) assess_waste->liquid Liquid containerize_solid Collect in Labeled, Sealed Solid Waste Container solid->containerize_solid containerize_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid->containerize_liquid consult_ehs Consult Institutional EHS Guidelines containerize_solid->consult_ehs containerize_liquid->consult_ehs no_sewer Do NOT Flush to Sewer containerize_liquid->no_sewer waste_pickup Arrange for Professional Waste Disposal consult_ehs->waste_pickup end End: Proper Disposal Complete waste_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Boc-NH-PEG24-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for Boc-NH-PEG24-CH2CH2COOH, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, the compound should be handled with care, assuming it may be a skin and eye irritant. The Boc-protecting group can be cleaved under acidic conditions, and the carboxylic acid moiety is a weak acid.[1][2] The polyethylene glycol chain is generally considered to be of low toxicity.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield may be required for splash hazards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Check the manufacturer's guidelines for specific chemical resistance and breakthrough times.
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe shoes are mandatory.[3]
Respiratory Protection Air-purifying respiratorUse a respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if dust or aerosols may be generated.[4]

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure when handling this compound. The following workflow outlines the key steps from receiving the compound to its use in experiments.

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area (-20°C recommended for long-term storage) inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment solid_waste Collect Solid Waste in Labeled Container experiment->solid_waste liquid_waste Collect Liquid Waste in Labeled Container experiment->liquid_waste decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate dispose Dispose of Waste via Licensed Contractor solid_waste->dispose liquid_waste->dispose

Caption: Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and worn correctly.

  • Weighing: To minimize the generation of dust, carefully weigh the solid compound in the fume hood. Use appropriate tools such as a spatula and a weigh boat.

  • Dissolution: Add the desired solvent to the solid in a suitable container within the fume hood. Swirl gently to dissolve.

  • Reaction: Conduct all subsequent experimental steps within the fume hood.

  • Cleanup: After the procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Polyethylene glycol is considered readily biodegradable, but it is still important to avoid releasing it into wastewater systems.[5]

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Solvents Collect in a designated, labeled, and sealed hazardous waste container for non-halogenated or halogenated solvents, as appropriate.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to institutional guidelines.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE in the designated solid waste container. Non-disposable PPE should be decontaminated according to standard procedures.

All chemical waste should be handled by a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.